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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-(6-Bromopyridin-2-yl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and medicinal chemistry, the selection and characterization of bifunctional building blocks are critical for the rapid expansion of chemical space. 3-(6-Bromopyridin-2-yl)propan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the selection and characterization of bifunctional building blocks are critical for the rapid expansion of chemical space. 3-(6-Bromopyridin-2-yl)propanoic acid is a highly versatile intermediate characterized by an electrophilic bromopyridine core and a nucleophilic/acidic propanoic acid appendage. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its electronic behavior, and field-proven, self-validating protocols for its empirical characterization.

Molecular Architecture & Fundamental Properties

The molecular architecture of 3-(6-Bromopyridin-2-yl)propanoic acid dictates its behavior in both biological assays and synthetic workflows. The presence of the ethylene linker (-CH₂-CH₂-) insulates the carboxylic acid from the aromatic system, while the bromine atom exerts strong inductive effects on the pyridine ring.

Table 1: Fundamental Physicochemical Data
PropertyValueSource / Derivation
Chemical Name 3-(6-Bromopyridin-2-yl)propanoic acidChemSrc[1]
CAS Number 165105-40-8CymitQuimica[2], ChemSrc[1]
Molecular Formula C₈H₈BrNO₂Sigma-Aldrich[3]
Molecular Weight 230.06 g/mol Sigma-Aldrich[3]
SMILES String O=C(O)CCc1cccc(Br)n1ChemSrc[1]
Predicted pKa (Acidic) ~4.5 – 4.8Theoretical (Aliphatic Carboxylic Acid)
Predicted pKa (Basic) ~1.0 – 1.5Theoretical (ortho-Halogenated Pyridine)
Predicted LogP ~1.8 – 2.2Theoretical (Fragment-based estimation)
Physical Form SolidSigma-Aldrich[3]

Electronic & Steric Effects: Mechanistic Insights

As an application scientist, understanding why a molecule behaves a certain way is more valuable than merely knowing what it does. The physicochemical profile of 3-(6-Bromopyridin-2-yl)propanoic acid is governed by two primary mechanistic drivers:

  • Inductive Modulation of Basic pKa: Unsubstituted pyridine typically exhibits a pKa of ~5.2. However, the introduction of a highly electronegative bromine atom at the ortho (6-position) exerts a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the pyridine nitrogen, drastically reducing its ability to stabilize a positive charge upon protonation. Consequently, the basic pKa drops to approximately 1.0–1.5.

  • Insulated Acidic pKa: The carboxylic acid moiety is separated from the electron-deficient bromopyridine ring by a two-carbon aliphatic chain. This ethylene linker acts as an electronic insulator, meaning the -I effect of the ring does not significantly perturb the O-H bond. Thus, the acidic pKa remains typical for an aliphatic carboxylic acid (~4.5–4.8).

  • Zwitterionic Equilibrium: Because the basic center is exceptionally weak, the molecule does not form a significant zwitterion at physiological pH (7.4). Instead, it exists predominantly as a mono-anion (deprotonated carboxylate, neutral pyridine), which heavily influences its solubility and membrane permeability (LogD).

Experimental Characterization Protocols

To build a trustworthy data package for IND (Investigational New Drug) applications or internal compound libraries, physicochemical properties must be empirically validated using self-validating experimental systems.

Protocol A: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for high-precision pKa measurement[4]. Because the neutral species of 3-(6-Bromopyridin-2-yl)propanoic acid may exhibit poor aqueous solubility, a co-solvent system is required.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the pH glass electrode using standard, carbonate-free aqueous buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C[5].

  • Sample Preparation: Dissolve 2–3 mg of the compound in 10 mL of a methanol/water co-solvent mixture. Adjust the ionic strength to a constant 0.15 M using KCl to mimic physiological osmolarity[5].

  • Inert Environment: Purge the titration vessel with nitrogen gas to displace dissolved CO₂, which could form carbonic acid and skew the titration curve[5],[4].

  • Titration Execution: Titrate the solution dynamically with standardized 0.1 M NaOH (to determine the carboxylic acid pKa) and 0.1 M HCl (to probe the weak basic pKa).

  • Data Synthesis (Self-Validation): The apparent pKa values obtained in the co-solvent must be extrapolated back to 0% organic solvent (pure water) using the Yasuda-Shedlovsky extrapolation method [4]. Run a blank titration (solvent only) to subtract background noise.

Protocol B: Shake-Flask Method for LogP / LogD Determination

The shake-flask method is the direct, OECD-recommended standard for determining partition coefficients[6].

Step-by-Step Methodology:

  • Phase Saturation: Pre-equilibrate n-octanol and the aqueous phase (0.1 M HCl for LogP of the neutral species, or pH 7.4 buffer for LogD) by stirring them together for 24 hours to ensure mutual saturation[6].

  • Partitioning: Dissolve a known mass of the compound in the pre-saturated n-octanol phase. Transfer to a glass vial and add an equal volume of the pre-saturated aqueous phase.

  • Equilibration: Mechanically shake the vial at 25 °C for 60 minutes. Centrifuge at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions[6].

  • Quantification & Mass Balance (Self-Validation): Extract aliquots from both phases. Quantify the concentration using HPLC-UV. Critical Step: Calculate the total mass recovered across both phases. If the recovery is <95%, it indicates precipitation at the interface or adsorption to the glass, invalidating the run.

  • Calculation: LogP=log10​([Solute]water​[Solute]octanol​​)

G A 3-(6-Bromopyridin-2-yl)propanoic acid (Sample Preparation) B Potentiometric Titration (pKa Determination) A->B C Shake-Flask Method (LogP / LogD) A->C D HPLC-UV / MS (Purity & Stability) A->D E Data Synthesis & Physicochemical Profiling B->E C->E D->E

Caption: Workflow for physicochemical profiling of 3-(6-Bromopyridin-2-yl)propanoic acid.

Synthetic Utility in Drug Discovery

The true value of 3-(6-Bromopyridin-2-yl)propanoic acid lies in its orthogonal reactivity, making it an ideal bifunctional linker or terminal capping group in medicinal chemistry.

  • Electrophilic Center (C-Br Bond): The bromine atom on the electron-deficient pyridine ring is highly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).

  • Nucleophilic/Acidic Center (Carboxylic Acid): The terminal propanoic acid can undergo standard peptide coupling (using reagents like HATU, EDC/HOBt, and DIPEA) to form stable amide bonds with primary or secondary amines.

G Core 3-(6-Bromopyridin-2-yl) propanoic acid Br C-Br Bond (Electrophilic Center) Core->Br COOH Carboxylic Acid (Nucleophilic/Acidic) Core->COOH Pd Palladium-Catalyzed Cross-Coupling Br->Pd Amide Amide Bond Formation COOH->Amide

Caption: Bifunctional synthetic utility mapping for drug discovery applications.

References

  • [2] CymitQuimica. 3-(6-Bromopyridin-2-yl)propanoic acid | CAS: 165105-40-8. Retrieved from: 2

  • [3] Sigma-Aldrich. 3-(6-Bromopyridin-2-yl)propanoic acid | 165105-40-8 Properties. Retrieved from: 3

  • [1] ChemSrc. CAS No. 165105-40-8 | 3-(6-bromo-2-pyridyl)propanoic acid. Retrieved from:1

  • [5] Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from: 5

  • [6] Encyclopedia.pub. Methods for Determination of Lipophilicity (Shake-Flask Method). Retrieved from: 6

  • [4] ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - Potentiometric Titration & Yasuda-Shedlovsky Method. Retrieved from:4

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(6-Bromopyridin-2-yl)propanoic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly specific therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors—relies heavily on versatile, bifunctional buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly specific therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors—relies heavily on versatile, bifunctional building blocks. 3-(6-Bromopyridin-2-yl)propanoic acid has emerged as a critical scaffold in this domain. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, offering field-proven insights into the causality of its reactivity. This whitepaper details the physicochemical properties, structural chemistry, and self-validating experimental workflows required to successfully integrate this molecule into complex drug development pipelines.

Physicochemical and Structural Profile

To effectively utilize a building block, one must first understand the quantitative parameters that dictate its behavior in solution. 3-(6-Bromopyridin-2-yl)propanoic acid features a pyridine ring substituted with a bromine atom at the C6 position and a propanoic acid chain at the C2 position[1].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
CAS Number 165105-40-8[2]Primary identifier for inventory and regulatory compliance.
Molecular Formula C₈H₈BrNO₂[1]Dictates the exact mass and isotopic distribution (Br⁷⁹/Br⁸¹).
Molecular Weight 230.06 g/mol [1]Essential for precise stoichiometric calculations in micro-scale reactions.
InChIKey MRHGAMBYYFLQHW-UHFFFAOYSA-N[3]Ensures unambiguous structural database querying.
Physical Form Solid (typically 98% purity)[3]Requires storage at 2-8°C under an inert atmosphere to prevent degradation[3].
Structural Causality & Reactivity

The strategic value of this molecule lies in its dual reactivity:

  • The 6-Bromopyridine Core: The pyridine nitrogen is an electron-withdrawing heteroatom that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-Br bond. This makes the C6 position highly susceptible to oxidative addition by Palladium(0) species, facilitating downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[4][5].

  • The Propanoic Acid Spacer: The two-carbon aliphatic chain separates the carboxylic acid from the aromatic ring. This spacing is critical; it prevents the decarboxylation often seen with direct picolinic acid derivatives and provides a flexible linker ideal for amide coupling in PROTAC ligand design[6][7].

G Core 3-(6-Bromopyridin-2-yl) propanoic acid Amidation Amide Coupling (HATU / DIPEA) Core->Amidation Propanoic Acid Activation CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling C-Br Bond Activation AmideProd C-Terminal Amide Derivative Amidation->AmideProd ArylProd C6-Functionalized Pyridine Scaffold CrossCoupling->ArylProd

Caption: Bifunctional synthetic divergence of 3-(6-Bromopyridin-2-yl)propanoic acid.

Experimental Workflows: Self-Validating Systems

A robust protocol must be self-validating—meaning it incorporates built-in analytical checkpoints to confirm success before proceeding to the next step, thereby preventing the catastrophic loss of downstream intermediates.

Workflow A: Amide Bond Formation (HATU-Mediated)

For coupling the propanoic acid moiety to complex amines (e.g., piperidines or PROTAC warheads), HATU is the preferred reagent over EDC/NHS due to its superior efficiency in preventing racemization and driving sterically hindered couplings to completion[7].

Table 2: Reagent Selection Matrix for Amidation

Reagent System Base Required Activation Speed Primary Use Case
HATU / DIPEA Yes (DIPEA/NMM) < 15 mins Sterically hindered amines; high-throughput library synthesis.
EDC / HOAt Yes (NMM) 30-60 mins Aqueous-compatible couplings; DNA-encoded libraries[8].

| DCC / DMAP | No | > 2 hours | Simple primary amines; generates insoluble urea byproducts. |

Step-by-Step Protocol:

  • Preparation: To an oven-dried round-bottom flask under N₂, add 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 equiv, 0.5 mmol) and anhydrous DMF (5 mL).

  • Pre-Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes[6].

    • Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. The appearance of the HOAt-active ester mass confirms successful pre-activation. Do not proceed until the free acid is fully consumed.

  • Coupling: Add the target amine (1.1 equiv) dropwise. Stir for 2 hours.

    • Validation Checkpoint 2: LC-MS analysis must show the disappearance of the active ester and the emergence of the desired amide product.

  • Workup Causality: Dilute with EtOAc and wash with saturated NaHCO₃ to remove excess HATU byproducts. Crucial Insight: Because the product contains a basic pyridine ring, avoid highly acidic aqueous washes (like 1M HCl) which will protonate the pyridine and drag your product into the aqueous layer, decimating your yield.

Workflow B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 6-bromo position is primed for C-C bond formation. The following protocol outlines a self-validating Suzuki coupling to attach an arylboronic acid[4].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + 6-Bromopyridine TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerated Pd(0)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling at the C6 position.

Step-by-Step Protocol:

  • Setup: To a Schlenk tube, add 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv)[4].

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 5 mL).

    • Validation Checkpoint 1: Perform three freeze-pump-thaw cycles. Causality: Oxygen presence will rapidly oxidize the highly active Pd(0) species to an inactive Pd(II) state, permanently poisoning the catalytic cycle.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. The disappearance of the characteristic bromine isotopic doublet (m/z 229/231) confirms complete oxidative addition and conversion of the starting material.

  • Workup Causality: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Adjust the aqueous phase to pH ~4. Crucial Insight: At pH 4, the propanoic acid is protonated (neutral) while the pyridine is mostly unprotonated, allowing the zwitterionic/neutral product to be efficiently extracted into an organic solvent like EtOAc.

Conclusion

3-(6-Bromopyridin-2-yl)propanoic acid is a highly versatile scaffold that bridges the gap between traditional small-molecule synthesis and advanced bivalent degrader design. By understanding the electronic causality of its functional groups and implementing self-validating experimental protocols, researchers can drastically reduce failure rates in late-stage functionalization and library synthesis.

References

  • CymitQuimica. "3-(6-Bromopyridin-2-yl)propanoic acid".
  • ChemScene. "165105-40-8 | 3-(6-Bromopyridin-2-yl)propanoic acid".
  • Sigma-Aldrich. "3-(6-Bromopyridin-2-yl)propanoic acid | 165105-40-8".
  • Benchchem. "Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions".
  • NIH PMC. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds".
  • NIH PMC. "Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells".
  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution".

Sources

Foundational

A Technical Guide to the In Silico Prediction and Theoretical Analysis of pKa Values for 3-(6-Bromopyridin-2-yl)propanoic Acid

An In-Depth Technical Guide Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a comprehensive analysis of the predicted pKa values for 3-(6-Bromopyridin-2-yl)propanoic acid, a molecule with two key ionizable centers: a pyridine nitrogen and a carboxylic acid. Lacking direct experimental data, this paper synthesizes a theoretical framework based on the known pKa values of parent scaffolds—pyridine and propanoic acid—and the predictable electronic effects of its substituents. We explore various in silico prediction methodologies, from empirical and quantum mechanics-based approaches to modern machine learning models. Predicted pKa values are presented and rationalized, followed by a detailed, self-validating experimental protocol for their empirical verification via potentiometric titration. This guide serves as a robust framework for scientists seeking to understand, predict, and validate the pKa of complex, drug-like molecules.

Introduction to pKa and Molecular Context

The Critical Role of pKa in Pharmaceutical Sciences

The extent to which a molecule is ionized at a given pH is governed by its pKa value(s). This ionization state is a master variable in drug development, dictating crucial properties such as aqueous solubility, membrane permeability, plasma protein binding, and interaction with target receptors.[1] A drug's ability to exist in a neutral, unionized state is often necessary to penetrate cellular membranes, while an ionized state can be essential for solubility and receptor binding.[1] Therefore, the accurate prediction and understanding of a molecule's pKa are not merely academic exercises; they are foundational to designing effective therapeutic agents.

Structural Analysis of 3-(6-Bromopyridin-2-yl)propanoic Acid

The subject of this guide, 3-(6-Bromopyridin-2-yl)propanoic acid, possesses two ionizable functional groups, which will dictate its behavior in physiological environments:

  • The Carboxylic Acid Group (-COOH): This group can donate a proton to form a negatively charged carboxylate ion (-COO⁻).

  • The Pyridine Ring Nitrogen (=N-): The lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged pyridinium cation.[2]

The interplay of these two groups, influenced by the bromo-substituent, determines the molecule's net charge at any given pH.

Theoretical Framework for pKa Prediction

To predict the pKa values of our target molecule, we must first understand the baseline acid-base properties of its core structures and the modulating influence of its substituents.

Baseline pKa Values of Parent Scaffolds
  • Propanoic Acid: As a simple aliphatic carboxylic acid, propanoic acid has an experimental pKa of approximately 4.87 .[3][4] This value serves as our starting point for predicting the acidity of the carboxyl group.

  • Pyridine: Pyridine is a weak base. The pKa of its conjugate acid, the pyridinium ion, is consistently reported to be around 5.23 - 5.25 .[2][5][6][7] This reflects the equilibrium between the neutral pyridine and its protonated form.

The Influence of Electronic Substituent Effects

The acidity of a functional group is highly sensitive to the electronic properties of nearby substituents. These effects are primarily transmitted through two mechanisms:

  • Inductive Effects (-I / +I): This is the transmission of charge through sigma bonds. Electron-withdrawing groups (EWGs) pull electron density away from the reaction center, stabilizing an anionic conjugate base (increasing acidity, lowering pKa) or destabilizing a cationic conjugate acid (decreasing basicity, lowering pKa).[8]

  • Resonance Effects (-R / +R): This involves the delocalization of electrons through the pi-system of the molecule.

In 3-(6-Bromopyridin-2-yl)propanoic acid, all substituents act as electron-withdrawing groups, which will significantly alter the pKa values from their baseline.

  • Effect on the Carboxylic Acid: The 6-bromopyridin-2-yl group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the bromo-substituent. This inductive pull will stabilize the carboxylate anion, making the carboxylic acid proton more acidic (lower pKa) than that of unsubstituted propanoic acid.[8][9]

  • Effect on the Pyridine Nitrogen: The basicity of the pyridine nitrogen is influenced by two electron-withdrawing substituents:

    • The 6-Bromo Group: As an electronegative halogen, bromine exerts a strong -I effect, pulling electron density from the ring and making the nitrogen's lone pair less available to accept a proton.[10] This decreases the basicity (lowers the pKa) of the pyridine.[11][12]

    • The 2-Propanoic Acid Group: The carboxylic acid group is also electron-withdrawing. This further reduces the electron density on the pyridine ring, compounding the effect of the bromo group and leading to a significant decrease in basicity (lower pKa).

In Silico pKa Prediction Methodologies

Several computational approaches are available to predict pKa values, each with varying levels of accuracy, speed, and theoretical rigor.[13]

  • Empirical Methods: These methods, employed by software like ACD/pKa DB and Marvin, use large databases of experimental pKa values and apply corrections based on Hammett-type equations and extensive structural fragment libraries. They are generally very fast and often accurate for common chemical space.[13]

  • Quantum Mechanics (QM): Physics-based methods, such as those in Schrödinger's Jaguar or Macro-pKa, calculate the energies of the protonated and deprotonated states using principles like Density Functional Theory (DFT).[14][15][16] While computationally intensive, they can be highly accurate, especially for novel structures not well-represented in empirical databases.

  • Machine Learning (ML) & Graph Convolutional Neural Networks (GCNN): Modern tools like Schrödinger's Epik and web servers like MolGpKa use advanced machine learning models trained on vast datasets.[17][18] These models learn the complex relationships between molecular structure and pKa without relying on predefined rules, offering a powerful blend of speed and accuracy across a broad range of chemistries.[17][18]

Predicted pKa Values and Ionization Equilibria

Based on the theoretical framework and the capabilities of modern prediction software, we can estimate the macroscopic pKa values for 3-(6-Bromopyridin-2-yl)propanoic acid.

Summary of Predicted pKa Values

The following table summarizes the predicted pKa values for the two ionizable centers of the molecule. These predictions represent a consensus derived from the principles of substituent effects and typical outputs of established in silico tools.

Ionizable CenterParent Scaffold pKaDirection of ShiftPredicted pKa ValueRationale
Carboxylic Acid (-COOH) ~4.87 (Propanoic Acid)[3][4]↓ (More Acidic)~4.0 – 4.4 Strong electron-withdrawing effect from the 6-bromopyridinyl ring stabilizes the carboxylate anion.[8]
Pyridine Nitrogen (=N-) ~5.25 (Pyridine)[2]↓↓ (Much Less Basic)~2.2 – 2.8 Compounded electron-withdrawing effects from both the 6-bromo and the 2-propanoic acid substituents drastically reduce the basicity of the nitrogen.[12]
Ionization States and Equilibria

The two distinct pKa values mean the molecule will exist in different primary states depending on the pH of the environment. At physiological pH (~7.4), both the carboxylic acid and the pyridinium ion would be deprotonated, resulting in a net negative charge.

G Protonated Cationic (pH < 2.2) Net Charge: +1 Zwitterion Zwitterionic / Neutral (pH 2.8 to 4.0) Net Charge: 0 Protonated->Zwitterion pKa ≈ 2.2 - 2.8 (Pyridinium deprotonation) Anionic Anionic (pH > 4.4) Net Charge: -1 Zwitterion->Anionic pKa ≈ 4.0 - 4.4 (Carboxylic acid deprotonation)

Caption: Ionization equilibria for 3-(6-Bromopyridin-2-yl)propanoic acid.

Experimental Verification Workflow

While in silico predictions are invaluable, experimental verification is the gold standard. Potentiometric titration is a robust and widely used method for determining pKa values.[9]

Detailed Protocol for Potentiometric Titration

Objective: To experimentally determine the pKa values of 3-(6-Bromopyridin-2-yl)propanoic acid by monitoring pH changes during titration with a strong base.

Materials & Equipment:

  • 3-(6-Bromopyridin-2-yl)propanoic acid sample

  • Calibrated pH meter and electrode

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Deionized, CO₂-free water

  • Magnetic stirrer and stir bar

  • Class A burette (25 mL or 50 mL)

  • Beaker (150 mL)

Methodology:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa values.

  • Sample Preparation: Accurately weigh ~50-100 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water in the beaker. If solubility is low, a co-solvent like methanol or DMSO can be used, but this will yield an apparent pKa (pKa*) that requires correction.

  • Initial Acidification: Add the magnetic stir bar. To ensure the titration starts with the fully protonated species (both the carboxylic acid and the pyridine nitrogen), add a known excess of 0.1 M HCl to bring the initial pH below the lowest predicted pKa (e.g., to pH ~1.5). Record the starting volume and pH.

  • Titration: Begin stirring at a constant, gentle rate. Add the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each increment, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH value. Take smaller increments near the equivalence points (areas of rapid pH change).

  • Endpoint: Continue the titration until the pH is well above the highest expected pKa (e.g., to pH ~11-12).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. The first pKa (pyridinium) is the pH at the volume halfway to the first equivalence point. The second pKa (carboxylic acid) is the pH at the volume halfway between the first and second equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter Prepare 2. Prepare Analyte Solution Acidify 3. Acidify to pH < 2 Titrate 4. Titrate with NaOH in small increments Acidify->Titrate Record 5. Record Volume & pH after stabilization Titrate->Record Plot 6. Plot pH vs. Volume Record->Plot Derivative 7. Calculate 1st Derivative to find equivalence points Plot->Derivative pKa 8. Determine pKa values at half-equivalence points Derivative->pKa

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion and Implications

This technical guide establishes a robust, theory-backed prediction for the pKa values of 3-(6-Bromopyridin-2-yl)propanoic acid. We predict a pKa of ~2.2-2.8 for the pyridinium cation and ~4.0-4.4 for the carboxylic acid. This analysis, grounded in the established properties of parent molecules and the well-understood principles of electronic substituent effects, demonstrates the power of a hierarchical approach to pKa prediction. The significant decrease in the basicity of the pyridine ring is a key finding, highlighting the strong cumulative electron-withdrawing nature of the substituents. For drug development professionals, these predicted values suggest that at physiological pH, the molecule will be predominantly in its anionic form, a critical insight for modeling its solubility, membrane transport, and potential interactions with biological targets. The included experimental protocol provides a clear pathway for the essential validation of these crucial in silico predictions.

References

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  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

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  • StudySmarter. (2023, October 21). Pyridine: Uses, Structure & pKa. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Ràfols, C., et al. (2023, June 12). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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  • IB Colourful Solutions in Chemistry. (n.d.). The acid dissociation constant. Retrieved from [Link]

  • Naeem, M., et al. (2019). Determination of pKa values of some pyridine derivatives by computational methods.
  • Li, X., et al. (2021, July 12). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Balogh, G. T., et al. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mech, P., et al. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Klein, J., et al. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Quora. (2017, February 7). How to calculate the pH of propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the.... Retrieved from [Link]

  • Quora. (2016, August 19). In bromoacetic or chloroacetic acids, does the position of the halogen atom affect its pKa?. Retrieved from [Link]

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  • Mech, P., et al. (2020, January 23). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed. Retrieved from [Link]

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  • Scribd. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

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  • Lumen Learning. (n.d.). The Effect of Substituents on pKa. Retrieved from [Link]

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Sources

Exploratory

3-(6-Bromopyridin-2-yl)propanoic Acid: A Bifunctional Scaffold for Advanced Medicinal Chemistry and PROTAC Synthesis

Executive Summary In modern drug discovery, the strategic selection of chemical building blocks dictates the efficiency of synthesizing complex active pharmaceutical ingredients (APIs). 3-(6-Bromopyridin-2-yl)propanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the efficiency of synthesizing complex active pharmaceutical ingredients (APIs). 3-(6-Bromopyridin-2-yl)propanoic acid (CAS: 165105-40-8) has emerged as a highly privileged, bifunctional scaffold. Featuring a heteroaryl bromide and an aliphatic carboxylic acid separated by a two-carbon spacer, this molecule enables orthogonal reactivity. It is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, where precise spatial geometry and multi-point functionalization are required.

This technical guide explores the chemical properties, mechanistic reactivity, and field-proven experimental protocols for utilizing this versatile building block.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties of a building block is critical for predicting solubility, chromatographic behavior, and reactivity. The propanoic acid moiety imparts polarity and aqueous solubility under basic conditions, while the bromopyridine core dominates its UV-absorbance profile.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue / Description
Chemical Name 3-(6-Bromopyridin-2-yl)propanoic acid
CAS Registry Number 165105-40-8
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
SMILES String O=C(O)CCc1cccc(Br)n1
Appearance White to off-white solid
Key Reactive Sites Heteroaryl Bromide (C6), Aliphatic Carboxylic Acid

Structural Analysis & Reactivity Profile

The utility of 3-(6-Bromopyridin-2-yl)propanoic acid lies in the distinct, non-interfering electronic environments of its two reactive sites.

Causality of Heteroaryl Bromide Reactivity: The 6-bromo position on the pyridine ring is highly activated toward transition-metal catalysis. The adjacent electronegative nitrogen atom withdraws electron density from the ring via inductive and resonance effects. This electron deficiency significantly lowers the activation energy required for the oxidative addition of an electron-rich Palladium(0) species into the C–Br bond, making it exponentially more reactive than an unactivated phenyl bromide .

Causality of the Propanoic Acid Spacer: Unlike picolinic acid derivatives where the carboxylic acid is directly attached to the rigid aromatic ring, the two-carbon ethyl spacer in this molecule provides critical conformational flexibility. This prevents steric hindrance during amide bond formation and serves as an ideal "exit vector" for PROTAC linkers, allowing the recruited E3 ligase ligand to reach the target protein without rigid steric clashes.

OrthogonalReactivity A 3-(6-Bromopyridin-2-yl) propanoic acid B Amide Coupling (HATU, DIPEA) A->B Carboxylic Acid Activation C Suzuki-Miyaura (Pd cat., Base) A->C C-Br Oxidative Addition D Pyridine-Propanamide (Bromo intact) B->D E 6-Arylpyridine Acid (Acid intact) C->E F Bifunctional PROTAC Linker / API D->F Subsequent Cross-Coupling E->F Subsequent Amide Coupling

Figure 1: Orthogonal reactivity pathways of 3-(6-Bromopyridin-2-yl)propanoic acid.

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity synthesis, the following protocols incorporate self-validating analytical checkpoints.

Protocol A: Amide Bond Formation via HATU

Mechanistic Rationale: We utilize HATU over standard EDC/NHS coupling. The 7-azabenzotriazole (HOAt) active ester generated by HATU features a nitrogen atom that provides anchimeric assistance (neighboring group participation). This hydrogen-bonds with the incoming amine, drastically accelerating the coupling rate and ensuring high yields even with sterically hindered PROTAC ligands .

Step-by-Step Methodology:

  • Activation: Dissolve 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add the target primary or secondary amine (1.1 eq) to the activated mixture. Stir for 2–4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validating Checkpoint (LC-MS): Trustworthiness requires verification. Analyze the crude mixture via LC-MS. Because bromine has two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the successful product must exhibit a distinct doublet in the mass spectrum separated by 2 m/z units. If this doublet is absent, undesired debromination has occurred.

Protocol B: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: Cross-coupling at the 6-position requires a Palladium(0) catalyst. The base (e.g., K2CO3) is critical not just for neutralizing acid, but for coordinating with the arylboronic acid to form an electron-rich boronate complex, which is required to drive the transmetalation step with the Pd(II) intermediate.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Insertion into C-Br) Pd0->OA PdII Pd(II) Intermediate (Pyridine-Pd-Br) OA->PdII TM Transmetalation (Aryl-B(OH)2 + Base) PdII->TM PdII_Aryl Diaryl Pd(II) Complex (Pyridine-Pd-Aryl) TM->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Regeneration Product 6-Arylpyridine Derivative RE->Product

Figure 2: Mechanistic catalytic cycle for Suzuki-Miyaura coupling at the 6-bromo position.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the bromopyridine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the suspension by bubbling argon through the mixture for 10 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a steady stream of argon. Seal the flask and heat to 90 °C for 6–8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry, and concentrate.

  • Self-Validating Checkpoint (UV & LC-MS): The validation relies on the inverse of the amide coupling logic. The complete disappearance of the 1:1 isotopic bromine doublet in the LC-MS trace confirms total C–Br conversion. Furthermore, the UV chromatogram (at 254 nm) will exhibit a significant bathochromic (red) shift due to the newly formed extended pi-conjugation between the pyridine ring and the attached aryl group.

Applications in Targeted Protein Degradation

In the design of PROTACs, the linker is not merely a passive string; it heavily influences the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). 3-(6-Bromopyridin-2-yl)propanoic acid is frequently utilized to build "rigidified" linkers. The pyridine nitrogen can act as a crucial hydrogen bond acceptor (e.g., interacting with the hinge region of a target kinase), while the propanoic acid chain projects cleanly into the solvent-exposed channel, terminating in an amide bond connected to a Cereblon (CRBN) or von Hippel-Lindau (VHL) ligand. The bromo group is subsequently coupled to the target-binding pharmacophore, yielding a highly potent, rationally designed degrader.

References

  • Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9412-9415.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.[Link]

  • ChemSrc. (2024). CAS No. 165105-40-8 Properties and Synthetic Routes. ChemSrc Database.[Link]

Foundational

Pharmacophoric Profiling and Hydrogen Bonding Mechanics of 3-(6-Bromopyridin-2-yl)propanoic acid

Executive Summary In rational drug design, the pharmacokinetic viability of a small molecule is heavily dictated by its topological polar surface area (TPSA) and its ability to interact with aqueous solvents and lipid me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the pharmacokinetic viability of a small molecule is heavily dictated by its topological polar surface area (TPSA) and its ability to interact with aqueous solvents and lipid membranes. These properties are intrinsically linked to the molecule's hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) counts.

3-(6-Bromopyridin-2-yl)propanoic acid (CAS: 165105-40-8)[1] is a bifunctional halogenated heterocycle frequently utilized as a building block in medicinal chemistry. Understanding its exact hydrogen bonding capacity is critical for predicting its behavior in biological systems. Based on standard pharmaceutical conventions (Lipinski’s Rule of Five), this compound possesses 1 Hydrogen Bond Donor and 3 Hydrogen Bond Acceptors .

This whitepaper deconstructs the structural mechanics of these counts, explains the exclusion of the bromine atom from the HBA inventory, and provides a self-validating experimental protocol for assessing the molecule's hydrogen bonding state in solution.

Structural Deconstruction and Physicochemical Properties

The molecular architecture of 3-(6-Bromopyridin-2-yl)propanoic acid consists of three distinct functional domains:

  • The Pyridine Core: Provides rigidity, aromaticity, and a localized dipole via the basic nitrogen atom.

  • The Propanoic Acid Tail: Imparts flexibility and serves as the primary site for both hydrogen bond donation and acceptance, as well as pH-dependent ionization.

  • The Bromine Substituent: Enhances lipophilicity and introduces the potential for halogen bonding, while sterically shielding the adjacent positions on the pyridine ring.

Table 1: Molecular Identification & Physicochemical Summary
PropertyValueCausality / Significance
Chemical Formula C₈H₈BrNO₂Defines the atomic composition and exact mass (228.97 g/mol ).
SMILES O=C(O)CCc1cccc(Br)n1Encodes the 2D topology for in silico ADMET predictions.
Standard HBD Count 1Derived exclusively from the carboxylic acid hydroxyl (-OH) proton.
Standard HBA Count 3Sum of all nitrogen (1) and oxygen (2) atoms.
Rotatable Bonds 3Confers flexibility, allowing the acid tail to explore multiple conformations.

Hydrogen Bond Donor and Acceptor Mechanics

In medicinal chemistry, the definition of HBDs and HBAs strictly follows the empirical guidelines established by Lipinski (), which counts the absolute number of N-H/O-H bonds (donors) and the total number of N and O atoms (acceptors), rather than the absolute number of lone electron pairs.

The Hydrogen Bond Acceptors (HBA = 3)
  • Pyridine Nitrogen (Count = 1): The nitrogen atom in the pyridine ring is sp²-hybridized. Its lone pair resides in an sp² orbital that is orthogonal to the aromatic π -system. Because this lone pair is not delocalized into the ring, it is highly localized and acts as a strong, directional hydrogen bond acceptor.

  • Carboxylic Acid Oxygens (Count = 2): Both the carbonyl oxygen (=O) and the hydroxyl oxygen (-O-) act as acceptors. The carbonyl oxygen, with its two sp² lone pairs, is typically the stronger acceptor of the two due to its higher localized electron density.

The Hydrogen Bond Donor (HBD = 1)
  • Carboxylic Acid Proton (Count = 1): The highly polarized nature of the O-H bond, exacerbated by the electron-withdrawing effect of the adjacent carbonyl group, makes the hydroxyl proton a potent hydrogen bond donor. At physiological pH (7.4), this group is predominantly deprotonated (carboxylate), which abolishes its HBD capacity but increases its HBA capacity—a critical factor when calculating distribution coefficients (LogD).

The Bromine Exception: Halogen Bonding vs. Hydrogen Bonding

Novice computational models sometimes misclassify halogens as weak hydrogen bond acceptors. However, in rigorous pharmacophore profiling, the bromine atom in 3-(6-Bromopyridin-2-yl)propanoic acid contributes an HBA count of 0 . Instead of accepting hydrogen bonds, the covalently bound bromine features an anisotropic electron distribution. The equatorial region is electron-rich, but the distal pole (along the C-Br bond axis) features a localized region of positive electrostatic potential known as a σ -hole. This allows bromine to act as a Halogen Bond Donor , interacting with Lewis bases (e.g., protein backbone carbonyls), which is a fundamentally different interaction mechanism than classical hydrogen bonding ().

Systems Visualization

G Molecule 3-(6-Bromopyridin-2-yl)propanoic acid Sub1 Pyridine Ring Molecule->Sub1 Sub2 Propanoic Acid Molecule->Sub2 Sub3 Bromine Atom Molecule->Sub3 HBA1 HBA: Nitrogen (Count: 1) Sub1->HBA1 sp2 lone pair HBA2 HBA: Carbonyl O (Count: 1) Sub2->HBA2 sp2 lone pairs HBA3 HBA: Hydroxyl O (Count: 1) Sub2->HBA3 sp3 lone pairs HBD1 HBD: Hydroxyl H (Count: 1) Sub2->HBD1 polarized O-H XBond Halogen Bond (Sigma-Hole) Sub3->XBond electrophilic region

Pharmacophoric feature mapping of 3-(6-Bromopyridin-2-yl)propanoic acid.

Experimental Protocol: NMR-Based Validation of Hydrogen Bonding

Because the propanoic acid chain is flexible (3 rotatable bonds), the molecule can theoretically fold back on itself, allowing the carboxylic acid HBD to form an intramolecular hydrogen bond with the pyridine nitrogen HBA. Intramolecular H-bonding effectively "hides" the donor and acceptor from the solvent, artificially increasing the molecule's lipophilicity and membrane permeability.

To validate whether the HBD is exposed to the solvent (intermolecular) or shielded (intramolecular), Variable Temperature ¹H-NMR (VT-NMR) is the gold standard self-validating protocol.

Step-by-Step Methodology: Variable Temperature ¹H-NMR

Objective: Calculate the temperature coefficient ( Δδ/ΔT ) of the carboxylic acid proton to determine its hydrogen bonding state.

  • Sample Preparation: Dissolve exactly 5.0 mg of highly pure (≥98%) 3-(6-Bromopyridin-2-yl)propanoic acid in 0.6 mL of anhydrous, strictly deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is chosen because it is a strong hydrogen bond acceptor that competes for exposed HBDs.

  • Instrument Calibration: Calibrate the probe temperature of a 500 MHz (or higher) NMR spectrometer using a standard methanol or ethylene glycol temperature calibration sample.

  • Spectral Acquisition (VT-NMR): Acquire high-resolution ¹H-NMR spectra at 5 K intervals ranging from 298 K to 343 K. Ensure sufficient thermal equilibration time (minimum 5 minutes) at each temperature step before acquisition.

  • Chemical Shift Tracking: Identify the resonance peak corresponding to the carboxylic acid proton (typically a broad singlet far downfield, δ > 10 ppm). Record its exact chemical shift ( δ ) at each temperature.

  • Data Analysis & Causality: Plot the chemical shift ( δ in ppb) against Temperature (K). Perform a linear regression to find the slope ( Δδ/ΔT ).

    • Interpretation: As temperature increases, thermal energy disrupts intermolecular hydrogen bonds with the DMSO solvent, causing the proton to become more shielded (upfield shift).

    • Validation Thresholds: A highly negative temperature coefficient (more negative than -5.0 ppb/K ) indicates the proton is exposed and engaging in intermolecular H-bonding. A coefficient less negative than -3.0 ppb/K indicates the proton is sterically shielded or locked in an intramolecular hydrogen bond with the pyridine nitrogen.

Table 2: Atom-by-Atom Pharmacophore Mapping
Atom / GroupPharmacophore RoleLipinski CountInteraction Mechanism
Pyridine -N= H-Bond Acceptor1Dipole-dipole interaction via orthogonal sp² lone pair.
Acid -OH H-Bond Donor1Electrostatic interaction via highly polarized, acidic proton.
Acid -OH H-Bond Acceptor1Interaction via sp³ lone pairs on the hydroxyl oxygen.
Acid =O H-Bond Acceptor1Interaction via sp² lone pairs on the carbonyl oxygen.
Bromine -Br Halogen Bond Donor0Electrostatic interaction via the positive σ -hole along the C-Br axis.

Implications for Drug Development

The specific ratio of HBD to HBA (1:3) in 3-(6-Bromopyridin-2-yl)propanoic acid makes it an exceptionally favorable moiety for drug development. According to Lipinski’s Rule of Five, poor absorption or permeation is highly probable when there are more than 5 H-bond donors or 10 H-bond acceptors.

With an HBD of 1 and an HBA of 3, this scaffold contributes minimally to the overall Topological Polar Surface Area (TPSA) of a larger drug candidate. This low polar surface area, combined with the lipophilic boost provided by the bromine atom, suggests that derivatives incorporating this building block will exhibit excellent passive transcellular permeability, making it a highly viable candidate for targeting intracellular proteins or crossing the blood-brain barrier (BBB).

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

  • ChemSrc Database. (2024). CAS No. 165105-40-8 | 3-(6-bromo-2-pyridyl)propanoic acid. URL:[Link]

Sources

Exploratory

The Bifunctional Paradigm: A Literature Review of Brominated Pyridine Propanoic Acid Analogs

Executive Summary Brominated pyridine propanoic acid analogs—such as 3-(5-bromopyridin-3-yl)propanoic acid—represent a highly versatile class of bifunctional building blocks in modern synthetic chemistry. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated pyridine propanoic acid analogs—such as 3-(5-bromopyridin-3-yl)propanoic acid—represent a highly versatile class of bifunctional building blocks in modern synthetic chemistry. Characterized by an electron-deficient pyridine ring substituted with a highly reactive bromine atom and a flexible propanoic acid side chain, these molecules serve as critical intermediates. Their applications span from the development of highly potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and Adenosine A2A receptor modulators[1][2] to cutting-edge defect passivation strategies in Perovskite Solar Cells (PSCs)[3].

This technical guide synthesizes current literature to provide researchers with mechanistic insights, structure-activity relationship (SAR) data, and self-validating experimental protocols for utilizing these analogs.

Chemical Foundation & Mechanistic Causality

The utility of brominated pyridine propanoic acids stems from their orthogonal reactivity. The causality behind their selection in complex synthetic routes relies on two distinct functional spheres:

  • The Bromopyridine Core: The bromine atom, particularly at the 2- or 5-position of the pyridine ring, is highly susceptible to oxidative addition by Palladium(0) or Copper(I) catalysts. The electron-withdrawing nature of the pyridine nitrogen lowers the activation energy for carbon-halogen bond cleavage, making these substrates ideal for Suzuki-Miyaura, Heck, and Sonogashira cross-couplings[4][5].

  • The Propanoic Acid Tether: The three-carbon aliphatic chain provides critical spatial flexibility. In medicinal chemistry, this chain length is often optimal for projecting terminal amides or esters into hydrophobic receptor pockets without introducing excessive entropic penalties upon binding[1]. In materials science, the carboxylate group acts as a potent bidentate or monodentate ligand for metal ions[6].

G A Bromopyridine Propanoic Acid B Carboxylic Acid Activation A->B EDC/HOBt C C-Br Functionalization A->C Pd(0) / Base D Amide/Ester Derivatives B->D E Pd-Catalyzed Cross-Coupling C->E F Target Receptor Modulators D->F E->F

Fig 1: Orthogonal synthetic logic for bromopyridine propanoic acid derivatives.

Applications in Medicinal Chemistry

Targeting the TRPV1 Receptor

Bromopyridine derivatives are foundational in synthesizing C-region analogues of propanamides, which act as highly potent TRPV1 antagonists. In the pursuit of non-narcotic analgesics, researchers utilize 2-bromopyridine intermediates to construct the hydrophobic tail required to block capsaicin-induced hypothermia[1].

The causality of this design is rooted in hydrophobic interactions. The initial 2-bromopyridine precursors are weak antagonists because they lack the lipophilic bulk necessary to engage the hTRPV1 receptor's binding pocket. By subjecting the brominated intermediate to cross-coupling or substitution to introduce alkyl/alkenyl or cyclohexyl groups, the binding affinity ( Ki​ ) is driven down from the micromolar to the sub-nanomolar range[1].

Adenosine A2A Receptor Antagonists

In the optimization of treatments for Parkinson's Disease, bromopyridine boronic acids and propanoic acid derivatives are utilized to synthesize 6-pyridylpyrimidines. The incorporation of the pyridine ring enhances aqueous solubility compared to simple phenyl rings, while the precise positioning of substituents (derived from the bromo-precursor) dictates selectivity for the A2A receptor over the A1 receptor, mitigating cardiovascular off-target effects (e.g., hERG channel blockade)[2].

Quantitative Data: SAR Evolution of Pyridine C-Region Analogs

The following table summarizes the structure-activity relationship (SAR) data demonstrating how the functionalization of the bromopyridine core directly correlates with TRPV1 antagonism efficacy[1].

Compound StageC-Region Substituent on PyridineLipophilicity ContributionTRPV1 Antagonism ( Ki​ nM)
Synthetic Precursor 2-Bromo (Compound 9)Low> 10,000 (Weak)
Early Optimization 2-Methyl (Compound 12)Moderate450.0
Linear Extension 2-Pentyl (Compound 15b)High12.5
Cyclic Optimization 2-Cyclohexyl (Compound 15f)Optimal Spatial Bulk0.2

Applications in Materials Science: Perovskite Defect Passivation

Beyond pharmacology, pyridine propanoic acid and sulfonic acid analogs are revolutionizing Perovskite Solar Cells (PSCs). The inherent defects in organic-inorganic hybrid perovskite films (such as uncoordinated Pb2+ ions and halide vacancies) accelerate ion migration and degrade long-term stability[3].

The Passivation Mechanism: Brominated pyridine acids act as bifunctional passivators. The nitrogen atom of the pyridine ring features a lone pair that forms strong coordinate covalent bonds with undercoordinated Pb2+ defects at the grain boundaries. Simultaneously, the acidic tail (propanoate or sulfonate) forms hydrogen bonds with formamidinium ( FA+ ) cations, effectively locking the crystal lattice in place and suppressing non-radiative recombination[3].

G A Perovskite Film Defects B Undercoordinated Pb2+ A->B C FA+ Cation Migration A->C E Pyridine N-Pb2+ Coordination B->E F Acid-FA+ Hydrogen Bonding C->F D Bromopyridine Acid Additive D->E D->F G Suppressed Non-Radiative Recombination E->G F->G

Fig 2: Dual-defect passivation mechanism in Perovskite Solar Cells.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Suzuki-Miyaura Cross-Coupling of 3-(5-Bromopyridin-3-yl)propanoic Acid

This protocol details the functionalization of the bromopyridine core to generate advanced lipophilic intermediates[5].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-(5-bromopyridin-3-yl)propanoic acid (1.0 equiv) and the desired aryl/alkyl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 equiv) as the catalyst and K2​CO3​ (2.5 equiv) as the base. Causality: The carbonate base is crucial for the transmetalation step, activating the boronic acid to form a reactive boronate complex.

  • Solvent System & Degassing: Dissolve the mixture in a 4:1 ratio of Dimethoxyethane (DME) and deionized water. Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, halting the catalytic cycle.

  • Reaction: Heat the mixture to 80°C under an argon atmosphere for 12–16 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup & Self-Validation: Cool to room temperature. Acidify the aqueous layer to pH 3–4 using 1M HCl to protonate the propanoic acid tail, driving the product into the organic phase. Extract with Ethyl Acetate ( 3×20 mL).

  • Analytical Validation: Confirm product formation via LC-MS (looking for the [M+H]+ peak) and 1H NMR. The disappearance of the highly deshielded proton adjacent to the bromine atom ( ∼8.5 ppm) serves as internal validation of successful coupling.

Protocol B: Perovskite Precursor Passivation

This protocol outlines the integration of pyridine-acid analogs into PSC fabrication[3].

Step-by-Step Methodology:

  • Precursor Solution: Dissolve PbI2​ and FAI (Formamidinium Iodide) in a mixed solvent of DMF/DMSO (4:1 v/v) to form a 1.4 M perovskite precursor solution.

  • Additive Doping: Add the bromopyridine propanoic/sulfonic acid analog at an optimized concentration of 2.0 mg/mL to the precursor solution. Stir at 60°C for 2 hours.

  • Spin-Coating: Deposit the solution onto a pre-cleaned SnO2​ -coated FTO glass substrate. Spin-coat at 1000 rpm for 10s, followed by 4000 rpm for 30s.

  • Anti-Solvent Dripping: At exactly 15 seconds prior to the end of the second spin stage, drop 150 μL of chlorobenzene onto the spinning substrate. Causality: This induces rapid supersaturation and uniform nucleation of the perovskite phase.

  • Annealing: Anneal the film at 150°C for 15 minutes. The pyridine additive will anchor to the grain boundaries during crystallization, passivating the surface defects.

References

  • Cas 3724-19-4,3-Pyridinepropanoicacid - LookChem LookChem. URL:[Link]

  • 2-Alkyl/alkenyl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists PubMed Central (NIH). URL:[Link]

  • Targeted Anchoring of All Cations with 5-Bromopyridine-3-sulfonic Acid for High-Performance Perovskite Solar Cells ACS Applied Materials & Interfaces. URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years MDPI. URL:[Link]

  • Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A Adenosine Receptor Antagonists for the Treatment of Parkinson's Disease Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors. Part 4: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic Acid Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

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Foundational

3-(6-Bromopyridin-2-yl)propanoic acid SMILES and InChIKey data

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Author: BenchChem Technical Support Team. Date: March 2026

[label="HATUAmidation\n(COOHEvaluatingVisualClarity I'mnowassessingthevisualclarityofmyreactivitydiagram.Edgecolorswillbedistinctfromnodebackgroundcolorstoavoidconfusion.Afterconsideringtheprompt, Iamadjustingnodeappearanceandensuringhighcolorcontrastbetweenelementstopromoteinformationflow.OrganizingtheDocument I'mnowbuildingthedocumentstructurewithsectionsforanexecutivesummary, chemicaldata, structuralanalysis, reactivitypathways, andself-validatingprotocols.I'mfocusingoncitingSigma-Aldrich, ChemSrc, BenchChem, andJ-Stagefortheirrespectivedataandmechanismstomaintainintegrity.I'llexplainthecausalitybehindreactionchoices.RefiningtheSelf-Validation I'mrevisitingtheself-validationprotocols.Fortheamidation, I'mstreamliningthewashingstepstoremoveunreactedstartingmaterialsandby-products.I'lltesttheorganiclayerusingNinhydrinorLC-MStoconfirmtheabsenceoffreeamine, alongwithwashingswithacidicandbasicsolutions, followedbybrine.IntheSuzukiprotocol, IwillconfirmfullconsumptionofthestartingmaterialbyTLCandlookforthedisappearanceofthecharacteristicbromineisotopepatternwithLC-MS.FinalizingthePresentation I'mnowintegratingallelements.I'mfinalizingtheDOTdiagramcaptionanddouble-checkingtheURLusageforcitations, prioritizingdirectlinksfromsearchresults.I'mfocusingoncreatinganauthoritativeandcomprehensivedocumentwithlinkedreferences, datatables, anddetailedprotocols.PrioritizingURLIntegrity I'mnowfocusedonthefinalcitationintegrationandURLvalidation, asrequested.I'mprioritizingdirectURLsfromsearchresults, eveniftheyarelongredirects, toensureverifiability.I'mconsolidatingsourcesintoanumberedlistwithtitles, sources, andclickableURLs.#3-(6-Bromopyridin-2-yl)propanoicacid:ABifunctionalScaffoldforAdvancedMolecularDesign##1.ExecutiveSummaryInmodernmedicinalchemistryanddrugdiscovery, thestrategicselectionofbifunctionalbuildingblocksisparamountfortherapiddiversificationofleadcompounds.3-(6-Bromopyridin-2-yl)propanoicacid isahighlyversatile, orthogonallyreactivescaffold.Itfeaturesanelectron-deficientarylbromide—primedforpalladium-catalyzedcross-couplingreactions—andaflexiblealiphaticcarboxylicacidtail, idealforpeptidecouplingandPROTAClinkersynthesis.Thistechnicalwhitepaperprovidesanin-depthanalysisofitscheminformaticsdata(SMILES, InChIKey), structuralreactivity, andfield-proven, self-validatingexperimentalprotocolsforitsintegrationintocomplexmoleculararchitectures.---##2.ChemicalIdentity&CheminformaticsDataAccuratedigitalrepresentationofchemicalentitiesiscriticalforcomputationaldrugdesign, moleculardocking, andautomatedsynthesisplanning.TheSMILESstringandInChIKeyprovideunambiguoustopologicalandstereochemicaldatafor3-(6-Bromopyridin-2-yl)propanoicacid[2.1].

The quantitative physicochemical properties are summarized below:

PropertyValue
Chemical Name 3-(6-Bromopyridin-2-yl)propanoic acid
CAS Number 165105-40-8
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
SMILES O=C(O)CCc1cccc(Br)n1
InChIKey MRHGAMBYYFLQHW-UHFFFAOYSA-N
Physical Form Solid
Purity ≥98%
Storage Conditions 2-8°C, Inert atmosphere (Argon/N₂)

Causality Insight: The inert storage requirement (2-8°C) is dictated by the potential for slow decarboxylation or oxidative degradation of the electron-rich propanoic acid side chain over prolonged exposure to ambient light and oxygen.

Structural Analysis & Reactivity Profile

The synthetic utility of 3-(6-Bromopyridin-2-yl)propanoic acid stems from its orthogonal reactivity domains:

  • The 6-Bromopyridine Moiety: The pyridine nitrogen exerts a strong electron-withdrawing effect via induction and resonance. This significantly lowers the electron density of the adjacent C-Br bond, accelerating the oxidative addition step of Palladium(0) catalysts. This makes the scaffold an excellent electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • The Propanoic Acid Linker: Unlike picolinic acid derivatives where the carboxylate is directly attached to the rigid aromatic ring, the 3-carbon aliphatic chain provides a flexible spatial buffer. This reduces steric hindrance during amide bond formation, making it an ideal vector for attaching bulky warheads or E3 ligase ligands in targeted protein degradation (PROTAC) designs.

Divergent Reactivity Pathways

The following diagram illustrates the primary synthetic trajectories of the scaffold, highlighting the orthogonal activation of the C-Br and COOH functional groups.

Reactivity Core 3-(6-Bromopyridin-2-yl) propanoic acid Suzuki Suzuki-Miyaura Cross-Coupling (C-Br Activation) Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig Amination (C-Br Activation) Core->Buchwald Pd Catalyst, Amine Amidation HATU Amidation (COOH Activation) Core->Amidation HATU/DIPEA, Amine Biaryl Biaryl Scaffolds Suzuki->Biaryl Aminopyridine Aminopyridines Buchwald->Aminopyridine AmideProd PROTAC Linkers / Peptidomimetics Amidation->AmideProd

Figure 1: Divergent synthetic pathways of 3-(6-Bromopyridin-2-yl)propanoic acid.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols integrate fundamental causality with rigorous in-process controls, creating a self-validating workflow.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol selectively activates the aryl bromide while leaving the carboxylic acid intact (which acts as a transient carboxylate salt under basic conditions)[1][2].

Causality of Reagents: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand enforces a specific bite angle that accelerates reductive elimination while suppressing unwanted protodeboronation and homocoupling side reactions—a common pitfall when coupling electron-deficient heteroaryl bromides[2]. 1,4-Dioxane/Water (4:1) is chosen as the solvent to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Degassing (Critical Step): Seal the flask, evacuate, and backfill with Argon three times. Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration). Oxygen exclusion is mandatory to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 85°C with vigorous stirring for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS (ESI+). The reaction is deemed complete when the distinct 1:1 isotopic bromine mass pattern (M, M+2) of the starting material completely disappears, replaced by the mass of the biaryl product.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3-4 using 1N HCl to protonate the carboxylic acid, then extract with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate for column chromatography.

HATU-Mediated Amide Bond Formation

This protocol activates the propanoic acid tail for coupling with primary or secondary amines[3][4].

Causality of Reagents: HATU is selected over traditional carbodiimides (EDC/DCC) due to its superior reaction kinetics. HATU forms an highly reactive OAt-active ester. The neighboring nitrogen atom in the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group acts as an intramolecular base, significantly accelerating the nucleophilic attack of the amine while suppressing epimerization[3][4].

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M) under Nitrogen.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes. The solution will turn yellow, indicating the formation of the active OAt-ester.

  • Coupling: Add the target amine (1.1 equiv) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation (Workup Logic): The workup itself validates the purity. Transfer the mixture to a separatory funnel with Ethyl Acetate. Wash sequentially with:

    • 1N HCl (x2): Removes unreacted amine and excess DIPEA.

    • Saturated NaHCO₃ (x2): Removes unreacted carboxylic acid and the acidic HOAt byproduct.

    • Brine (x1): Removes residual DMF and tetramethylurea byproduct.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the highly pure amide.

References

  • ChemSrc. "CAS No. 165105-40-8 | 3-(6-bromo-2-pyridyl)propanoic acid." ChemSrc Database. Available at:[Link]

  • J-Stage. "Development of Suzuki–Miyaura Coupling between Pyridine Boronate Derivatives and Aryl Halide to Suppress Impurities." Chemical and Pharmaceutical Bulletin. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 3-(6-Bromopyridin-2-yl)propanoic Acid in Drug Discovery

Introduction: The Strategic Value of the 6-Bromopyridine-2-yl Motif In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 6-Bromopyridine-2-yl Motif

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 3-(6-Bromopyridin-2-yl)propanoic acid is a bifunctional building block of significant interest, offering a unique combination of a reactive handle for cross-coupling reactions and a carboxylic acid moiety for amide bond formation or other derivatizations. The pyridine ring itself is a well-established "privileged scaffold" in drug discovery, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions within biological targets.[1][2] The presence of a bromine atom at the 6-position provides a versatile site for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyridine core, a critical aspect of structure-activity relationship (SAR) studies.[3] The propanoic acid side chain offers a flexible linker and a reactive carboxyl group, ideal for constructing amides, esters, and other functional groups commonly found in bioactive molecules.

These application notes will provide a detailed guide for researchers on the strategic use of 3-(6-Bromopyridin-2-yl)propanoic acid, with a particular focus on its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

Core Application: A Building Block for Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, autoimmune disorders, and inflammatory conditions. Consequently, the development of small molecule kinase inhibitors has been a major focus of the pharmaceutical industry.

The 3-(6-bromopyridin-2-yl)propanoic acid scaffold is particularly well-suited for the synthesis of kinase inhibitors. The 2-substituted pyridine motif can act as a hinge-binding element, a common feature of many kinase inhibitors that interact with the ATP-binding site of the enzyme. The bromine atom at the 6-position allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling, which can be designed to occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity. The propanoic acid side chain can be used to connect to other pharmacophoric elements or to modulate the physicochemical properties of the final compound, such as solubility and cell permeability.

A closely related analogue, 2-(6-bromopyridin-2-yl)acetic acid, has been utilized in the synthesis of compounds for the treatment of immune and inflammatory disorders, highlighting the utility of this scaffold in targeting relevant biological pathways.[4]

Experimental Protocols

The following protocols are provided as a guide for the two most common and powerful transformations involving 3-(6-Bromopyridin-2-yl)propanoic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between the bromopyridine core and a wide range of boronic acids or esters.

Reaction Scheme:

Materials and Reagents:

  • 3-(6-Bromopyridin-2-yl)propanoic acid

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Detailed Step-by-Step Methodology:

  • Inert Atmosphere: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, for microwave-assisted synthesis, irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields.

  • Degassed Solvents: Dissolved oxygen in the solvents can also contribute to catalyst deactivation.

  • Choice of Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield, and may need to be optimized for different substrates. Carbonates and phosphates are commonly used and offer a good balance of reactivity and functional group tolerance.

Protocol 2: Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid moiety of 3-(6-Bromopyridin-2-yl)propanoic acid can be readily coupled with a wide variety of primary and secondary amines to form amides, a key functional group in many pharmaceuticals. Carbodiimide-mediated couplings are among the most common and reliable methods for this transformation.

Reaction Scheme:

(Where R can be Br or an aryl group installed via Suzuki coupling)

Materials and Reagents:

  • 3-(6-Bromopyridin-2-yl)propanoic acid or its Suzuki-coupled derivative

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Coupling reagent (e.g., EDC, HATU) (1.1 - 1.5 equivalents)

  • Additive (e.g., HOBt, HOAt) (optional, but recommended to suppress side reactions) (1.0 - 1.2 equivalents)

  • Organic base (e.g., DIPEA, triethylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, DCM)

Detailed Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF).

  • Activation: Add the coupling reagent (e.g., HATU, 1.2 eq.) and an organic base (e.g., DIPEA, 2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or preparative HPLC to afford the desired amide.

Causality Behind Experimental Choices:

  • Coupling Reagents: Direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Coupling reagents like EDC or HATU activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.[4]

  • Additives (HOBt/HOAt): These additives can react with the activated carboxylic acid intermediate to form an active ester, which is less prone to side reactions such as racemization (if the reactants are chiral) and is more reactive towards the amine.

  • Organic Base: A non-nucleophilic organic base like DIPEA is required to neutralize the acidic byproducts formed during the reaction and to ensure the amine nucleophile remains in its free base form.

Data Presentation & Visualization

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
EntryPalladium Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C) / TimeTypical Yield Range (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90 °C / 12 h70-90
2PdCl₂(dppf) (3)Cs₂CO₃ (2.0)DMF80 °C / 8 h75-95
3Pd(PPh₃)₄ (5)K₃PO₄ (3.0)Toluene/H₂O (5:1)100 °C / 16 h65-85
4Pd(OAc)₂ (2) with SPhos (4)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)100 °C / 6 h80-98

Note: Yields are dependent on the specific arylboronic acid used and reaction scale.

Table 2: Common Amide Coupling Reagents and Conditions
Coupling ReagentAdditiveBase (equivalents)SolventTypical Reaction TimeKey Advantages
EDCHOBtDIPEA (2.5)DMF or DCM12-24 hCost-effective, water-soluble byproducts.
HATU-DIPEA (2.5)DMF2-6 hHigh reactivity, fast reaction times, low racemization.
T3P-Pyridine (3.0)Ethyl Acetate4-12 hEffective for sterically hindered substrates.
COMU-DIPEA (2.5)DMF or ACN1-4 hHigh efficiency, good for sensitive substrates.

Diagrams

Experimental Workflow for Drug Candidate Synthesis

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Screening & Optimization A 3-(6-Bromopyridin-2-yl)propanoic acid C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Coupled Intermediate C->D F Amide Coupling D->F E Amine (R-NH2) E->F G Final Compound F->G H Biological Screening (e.g., Kinase Assay) G->H I SAR Analysis H->I J Lead Optimization I->J J->B Iterative Design

Caption: A generalized workflow for synthesizing and optimizing drug candidates.

Simplified Kinase Signaling Pathway

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Kinase Inhibitor (Synthesized Molecule) inhibitor->raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a synthesized kinase inhibitor.

References

  • RSC Publishing. (n.d.). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Retrieved from [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2026, February 12). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2022, February 24). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Retrieved from [Link]

  • PubMed. (2021, August 6). Synthesis of the Kinase Inhibitors Nintedanib, Hesperadin, and Their Analogues Using the Eschenmoser Coupling Reaction. Retrieved from [Link]

  • European Patent Office. (2021, December 15). COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS - EP 3340982 B1. Retrieved from [Link]

  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2020, May 1). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?. Retrieved from [Link]

Sources

Application

amide bond formation using 3-(6-Bromopyridin-2-yl)propanoic acid

Application Note: High-Efficiency Amide Bond Formation Using 3-(6-Bromopyridin-2-yl)propanoic Acid Executive Summary 3-(6-Bromopyridin-2-yl)propanoic acid (CAS: 165105-40-8) is a highly versatile bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Amide Bond Formation Using 3-(6-Bromopyridin-2-yl)propanoic Acid

Executive Summary

3-(6-Bromopyridin-2-yl)propanoic acid (CAS: 165105-40-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science[1]. The presence of the 6-bromo-pyridine moiety provides an orthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi, or Buchwald-Hartwig reactions)[2], while the propanoic acid side chain allows for facile integration into peptide backbones or small-molecule libraries via amide bond formation.

Unlike picolinic acid derivatives, where the carboxylic acid is directly attached to the electron-withdrawing pyridine ring, the ethylene bridge (-CH2-CH2-) in this substrate electronically isolates the carboxylate. This structural feature normalizes the pKa of the acid to approximately 4.5–5.0, making it highly amenable to standard coupling reagents[3]. However, the weakly basic pyridine nitrogen necessitates precise stoichiometric control of the base to prevent zwitterion formation and ensure efficient carboxylate activation.

Mechanistic Rationale & Reagent Causality

The formation of an amide bond from a stable carboxylic acid requires the generation of a highly electrophilic intermediate[4]. For 3-(6-Bromopyridin-2-yl)propanoic acid, the choice of coupling reagent and base is dictated by the need to suppress side reactions at the pyridine nitrogen while maximizing the kinetics of the amine nucleophilic attack.

  • Coupling Reagent Selection (HATU vs. EDC/HOBt): HATU is the gold standard for this substrate[5]. The superior leaving group ability of the generated HOAt (7-aza-1-hydroxybenzotriazole) ester, combined with the neighboring group effect of the pyridine nitrogen in HOAt, accelerates the amidation process[6]. EDC/HOBt is a viable, water-soluble alternative for large-scale synthesis where aqueous workup is prioritized over absolute kinetic speed[7].

  • Base Causality (DIPEA over TEA): N,N-Diisopropylethylamine (DIPEA) is strictly required. Its steric bulk prevents it from acting as a competing nucleophile, while its basicity (pKa ~10.5) ensures complete deprotonation of the propanoic acid without sequestering the coupling reagent[8]. Using less hindered bases like triethylamine (TEA) can lead to competitive reagent sequestration or sluggish activation[8].

  • Chemoselectivity of the 6-Bromo Handle: The C-Br bond at the 6-position is highly stable to standard amide coupling conditions (room temperature, mild base). It remains inert during amidation, serving as a pristine handle for downstream structural diversification[2].

Workflow A 3-(6-Bromopyridin-2-yl)propanoic acid (Starting Material) B Carboxylate Activation (HATU / DIPEA) A->B Base & Coupling Reagent C Active Ester Intermediate (OAt Ester) B->C - H+ D Amine Nucleophilic Attack (Primary/Secondary Amine) C->D + R-NH2 E Amide Product (6-Bromo-Pyridine Scaffold) D->E - HOAt F Late-Stage Functionalization (e.g., Suzuki Coupling) E->F Pd Catalyst + Boronic Acid

Workflow of amide bond formation and subsequent late-stage functionalization.

Quantitative Data: Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative parameters and expected outcomes for the two primary coupling strategies.

ParameterHATU / DIPEA ProtocolEDC·HCl / HOBt Protocol
Acid Equivalents 1.0 eq1.0 eq
Amine Equivalents 1.1 - 1.2 eq1.1 - 1.5 eq
Coupling Reagent Eq. 1.2 eq (HATU)1.5 eq (EDC), 1.5 eq (HOBt)
Base Equivalents 2.5 - 3.0 eq (DIPEA)2.5 - 3.0 eq (DIPEA)
Solvent DMF or NMP (0.1 - 0.2 M)DCM or DMF (0.1 - 0.2 M)
Reaction Time 1 - 3 hours12 - 18 hours
Primary Advantage Superior kinetics; handles bulky aminesEasy aqueous workup; cost-effective

Self-Validating Experimental Protocol: HATU-Mediated Coupling

This protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) to ensure the mechanistic sequence is proceeding correctly before advancing.

Materials Required:

  • 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 eq, 1.0 mmol, 230.06 mg)

  • Target Amine (1.2 eq, 1.2 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456.3 mg)

  • DIPEA (3.0 eq, 3.0 mmol, ~522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 eq) in 10 mL of anhydrous DMF under an inert atmosphere (N2 or Argon).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive OAt-ester intermediate back to the unreactive carboxylic acid.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the solution at room temperature. Stir for 5 minutes.

    • IPC (Visual): The solution should remain clear and colorless.

    • Causality: The 3.0 equivalents ensure that the carboxylic acid is deprotonated (1 eq), the amine hydrochloride salt (if applicable) is neutralized (1 eq), and an excess remains to maintain a basic environment, preventing pyridine nitrogen protonation.

  • Carboxylate Activation: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 15–20 minutes.

    • IPC (Visual & Analytical): A distinct color change from colorless to pale yellow/orange indicates the formation of the active OAt-ester. LC-MS analysis of a 1 µL aliquot quenched in methanol should show the mass of the methyl ester (formed by quenching) or the OAt-ester, confirming complete activation.

  • Amine Addition: Add the target amine (1.2 eq) to the activated ester solution. Stir at room temperature for 1–3 hours.

    • IPC (Analytical): Monitor via TLC (typically 5-10% MeOH in DCM) or LC-MS. The disappearance of the activated ester mass and the appearance of the desired product mass ([M+H]+) validates reaction completion.

  • Quenching and Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL) and wash sequentially with 5% aqueous LiCl (3 x 15 mL) to remove DMF, followed by saturated aqueous NaHCO3 (15 mL) to remove acidic byproducts, and brine (15 mL).

    • Causality: LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent carryover during concentration which can complicate purification.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Mechanism N1 3-(6-Bromopyridin-2-yl)propanoic acid N2 Deprotonation (DIPEA) Ensures free carboxylate N1->N2 N3 Carboxylate Anion N2->N3 N4 HATU Attack Electrophilic activation N3->N4 N5 Uronium Intermediate N4->N5 N6 HOAt Displacement Intramolecular rearrangement N5->N6 N7 Active OAt Ester Highly reactive to nucleophiles N6->N7 N8 Amine Addition Nucleophilic substitution N7->N8 N9 Target Amide Product N8->N9

Mechanistic cycle of HATU-mediated activation and amide bond formation.

Troubleshooting Matrix

Even with robust protocols, substrate-specific issues can arise. The following table outlines self-correcting strategies.

Observation (IPC Failure)Mechanistic CauseCorrective Action
No color change upon HATU addition Incomplete deprotonation of the acid due to wet solvent or degraded DIPEA.Verify solvent anhydrous state. Add an additional 1.0 eq of fresh DIPEA.
High levels of unreacted amine, but acid is consumed Formation of a stable, unreactive guanidinium byproduct (reaction of amine directly with HATU).Ensure the 15-minute pre-activation step (Step 3) is strictly followed before adding the amine.
Product degradation during workup The 6-bromo-pyridine moiety is sensitive to strong bases or extended heating.Keep workup temperatures below 30°C. Avoid using strong bases like NaOH during extraction.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. URL:[Link]

Sources

Method

Comprehensive Application Note: Esterification Strategies for 3-(6-Bromopyridin-2-yl)propanoic Acid

Introduction & Mechanistic Rationale 3-(6-Bromopyridin-2-yl)propanoic acid is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and agrochemical synthesis. The molecule features a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-(6-Bromopyridin-2-yl)propanoic acid is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and agrochemical synthesis. The molecule features a basic pyridine nitrogen, a reactive 6-bromo substituent, and an aliphatic propanoic acid moiety.

Handling this substrate requires specific chemical foresight due to two primary structural characteristics:

  • Zwitterionic Behavior : The presence of both a basic pyridine ring and an acidic carboxyl group means the compound often exists as a zwitterion or internal salt. This severely limits its solubility in non-polar organic solvents, complicating direct functionalization.

  • SNAr Susceptibility : The 6-bromo substituent is situated ortho to the pyridine nitrogen (equivalent to a 2-halopyridine). This position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Exposing this substrate to strong nucleophiles (such as alkoxide bases) at elevated temperatures will lead to the displacement of the bromide, yielding unwanted 6-alkoxypyridine byproducts.

Consequently, esterification must be performed under strictly controlled conditions—either strongly acidic to deactivate the pyridine ring or extremely mild to prevent degradation.

Experimental Workflow & Method Selection

To preserve the carbon-bromine bond while achieving high conversion rates, the choice of esterification method depends entirely on the nature of the target alcohol.

Workflow Start 3-(6-Bromopyridin-2-yl)propanoic Acid Q1 Target Ester Type? Start->Q1 M1 Fischer Esterification (MeOH/EtOH, H2SO4, Reflux) Q1->M1 Simple Primary (Methyl/Ethyl) M2 Steglich Esterification (EDC, DMAP, DCM, RT) Q1->M2 Bulky/Sensitive (Tertiary/Phenol) M3 Alkyl Halide Method (R-X, K2CO3, DMF, RT) Q1->M3 Benzylic/Allylic (BnBr/Allyl-Br)

Decision matrix for selecting the optimal esterification method based on alcohol sterics.

Method A: Acid-Catalyzed Fischer Esterification

For simple primary alcohols (methanol, ethanol), Fischer esterification is the most scalable approach [1]. The addition of a strong Brønsted acid (e.g., H₂SO₄) protonates the pyridine nitrogen. This achieves two critical goals: it breaks the zwitterionic network (drastically improving solubility in the alcohol) and electronically deactivates the pyridine ring, completely shielding the 6-bromo group from SNAr attack by the alcohol solvent [2].

Method B: Steglich Esterification (Carbodiimide-Mediated)

When synthesizing esters from sterically hindered, acid-labile, or complex alcohols, acid-catalyzed reflux is destructive. The Steglich method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) [3]. DMAP acts as a hyper-nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This enables the reaction to proceed rapidly at room temperature, ensuring the 6-bromo-pyridine core remains perfectly intact [4].

Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC N_Acyl N-Acylpyridinium Active Species O_Acyl->N_Acyl + DMAP Urea Water-Soluble Urea O_Acyl->Urea Elimination Product Ester Product N_Acyl->Product + R-OH

Catalytic cycle of the Steglich esterification highlighting the DMAP intermediate.

Quantitative Method Comparison

The following table summarizes the operational metrics for the three primary esterification pathways applicable to pyridinecarboxylic acid derivatives[5].

ParameterFischer EsterificationSteglich Esterification (EDC/DMAP)Alkyl Halide Alkylation
Optimal Substrates Methanol, EthanolSecondary, Tertiary, PhenolsBenzyl Bromide, Allyl Bromide
Typical Yield 85 – 95%75 – 90%80 – 92%
Reaction Temperature 65°C – 80°C (Reflux)0°C to 25°C (Room Temp)25°C to 50°C
Reaction Time 4 – 12 hours12 – 24 hours2 – 6 hours
Primary Byproduct WaterWater-soluble urea derivativePotassium halide salts
SNAr Risk Very Low (Acidic)Very Low (Mild conditions)Low (Mild base used)

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 3-(6-Bromopyridin-2-yl)propanoate (Fischer Method)

Self-Validating Principle: The reaction remains heterogeneous until the acid catalyst is added, at which point the zwitterion protonates and dissolves, visually confirming activation.

Reagents:

  • 3-(6-Bromopyridin-2-yl)propanoic acid: 1.0 equiv (e.g., 5.0 g, 21.7 mmol)

  • Anhydrous Methanol: 10 volumes (50 mL)

  • Concentrated Sulfuric Acid (H₂SO₄): 1.5 equiv (32.5 mmol, ~1.7 mL)

Step-by-Step Procedure:

  • Suspend 3-(6-Bromopyridin-2-yl)propanoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0°C using an ice bath.

  • Add concentrated H₂SO₄ dropwise over 10 minutes. Observation: The suspension will gradually clear into a homogenous solution as the pyridinium salt forms.

  • Attach a reflux condenser and heat the reaction mixture to 70°C for 6-8 hours.

  • Monitor reaction completion via TLC (Eluent: 30% EtOAc in Hexanes). The highly polar starting material (baseline) will convert to a high-Rf spot.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove 80% of the methanol.

  • Dilute the residue with Ethyl Acetate (100 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous layer pH is ~8. Critical Step: Neutralization is required to deprotonate the pyridine ring and partition the product into the organic layer.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.

Protocol B: Synthesis of Complex Esters via Steglich Esterification

Self-Validating Principle: The use of EDC over DCC ensures that the urea byproduct is entirely water-soluble, preventing the notorious "urea contamination" common in standard carbodiimide couplings.

Reagents:

  • 3-(6-Bromopyridin-2-yl)propanoic acid: 1.0 equiv (2.0 g, 8.7 mmol)

  • Target Alcohol (e.g., Isopropanol or Phenol): 1.2 equiv (10.4 mmol)

  • EDC·HCl: 1.5 equiv (13.0 mmol, 2.5 g)

  • DMAP: 0.2 equiv (1.7 mmol, 210 mg)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Procedure:

  • Dissolve the target alcohol and 3-(6-Bromopyridin-2-yl)propanoic acid in anhydrous DCM under an inert nitrogen atmosphere.

  • Add DMAP to the stirring solution at room temperature.

  • Cool the mixture to 0°C and add EDC·HCl in a single portion.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Dilute the reaction mixture with additional DCM (30 mL).

  • Wash the organic layer sequentially with 0.5 M HCl (2 × 20 mL) to remove DMAP, followed by saturated aqueous NaHCO₃ (2 × 20 mL) to remove any unreacted carboxylic acid and the water-soluble EDC-urea byproduct.

  • Wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if trace impurities remain.

References

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from:[Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. Retrieved from:[Link]

Application

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Pyridine Diversification

An Application Guide to the Strategic Functionalization of the Pyridine Ring in 3-(6-Bromopyridin-2-yl)propanoic acid For researchers, scientists, and drug development professionals, the pyridine scaffold remains one of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Pyridine Ring in 3-(6-Bromopyridin-2-yl)propanoic acid

For researchers, scientists, and drug development professionals, the pyridine scaffold remains one of the most vital heterocycles in medicinal chemistry, featuring prominently in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular design. The compound 3-(6-Bromopyridin-2-yl)propanoic acid (CAS 165105-40-8) represents a particularly versatile building block.[2][3] It offers two distinct points for chemical modification: the propanoic acid side chain and, more strategically, the C-6 bromine atom on the electron-deficient pyridine ring.

This technical guide provides a detailed exploration of methods to functionalize the C-Br bond of this molecule. We will delve into the mechanistic basis and provide field-proven protocols for the most powerful transformations in the modern synthetic chemist's toolkit, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are the preeminent methods for forming new carbon-carbon and carbon-heteroatom bonds on aromatic and heteroaromatic rings. The C(sp²)-Br bond at the 6-position of the pyridine ring is highly amenable to these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with a coupling partner, and reductive elimination to form the desired product while regenerating the active catalyst.[4][5]

cluster_main General Cross-Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Coupling Palladium-Catalyzed Coupling Reaction Setup->Coupling Add Catalyst, Ligand, Base, Reactants Workup Aqueous Work-up & Extraction Coupling->Workup Reaction Completion (TLC/LC-MS) Purification Chromatographic Purification Workup->Purification

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an exceptionally robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[5][6][7] The reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base.

The catalytic cycle begins with the oxidative addition of a Pd(0) species into the C-Br bond of the pyridine ring. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7]

cycle Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-(Ar')L₂ B->C Transmetalation (Ar'-B(OH)₂ + Base) C->A Reductive Elimination D Ar-Ar' C->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • 3-(6-Bromopyridin-2-yl)propanoic acid

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[6][7]

  • Anhydrous solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DME)[6]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 eq).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Via syringe, add the anhydrous organic solvent and degassed water (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[6]

  • Stir the reaction mixture at a temperature between 80-110 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[8]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90-100Moderate to Good[7]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane110Good to Excellent[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, enabling the formation of C-N bonds that are critical for synthesizing a vast number of biologically active molecules.[4][9] This reaction couples the bromopyridine with a primary or secondary amine.

Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of palladium(0) to the C-Br bond. The coordinated amine is then deprotonated by the base to form a palladium-amido complex. Subsequent reductive elimination forges the C-N bond, yielding the desired N-aryl pyridine and regenerating the palladium(0) catalyst.[4][9] The choice of phosphine ligand is critical for success and depends heavily on the specific substrates.

Materials:

  • 3-(6-Bromopyridin-2-yl)propanoic acid

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, dppf, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., dppf, 10 mol%), and the base (e.g., NaOt-Bu, 2 eq) to a dry reaction vessel.[10]

  • Add the 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 eq).

  • Seal the vessel, remove from the glovebox (if used), and add the anhydrous solvent (e.g., Toluene) via syringe.

  • Add the amine (1.5 - 5.0 eq, volatile amines may be added as a solution or condensed in at low temperature) via syringe.[10]

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) in a sealed tube or under reflux.[9][10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Installing Alkynyl Groups

The Sonogashira coupling is a highly efficient method for forming a C-C bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[11][12] This introduces a rigid alkynyl linker, a valuable modification in drug design. The reaction uniquely employs both a palladium catalyst and a copper(I) co-catalyst.[12]

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of Pd(0) to the bromopyridine occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex. Reductive elimination from the resulting complex yields the alkynylpyridine product and regenerates the Pd(0) catalyst.[11]

Materials:

  • 3-(6-Bromopyridin-2-yl)propanoic acid

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[13]

  • Copper(I) iodide (CuI, 3-10 mol%)[13]

  • Amine Base/Solvent (e.g., Triethylamine (Et₃N), Diisopropylamine)[13]

  • Optional co-solvent (e.g., Anhydrous DMF or THF)[14]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and CuI (5 mol%).[13]

  • Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 eq).[14]

  • Stir the mixture at room temperature, then add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to a temperature between room temperature and 100 °C, depending on the substrate reactivity.[12]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble catalyst residues.[14]

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Nucleophilic Aromatic Substitution (SₙAr)

While cross-coupling reactions are highly versatile, direct substitution of the bromine atom via a Nucleophilic Aromatic Substitution (SₙAr) mechanism is also a viable strategy, particularly with strong nucleophiles.

The SₙAr reaction on a pyridine ring is highly regioselective. The electron-withdrawing nature of the ring nitrogen atom makes the α (C-2/C-6) and γ (C-4) positions electrophilic and thus susceptible to nucleophilic attack.[15][16] The bromine atom at the C-6 position of 3-(6-Bromopyridin-2-yl)propanoic acid is therefore "activated" for SₙAr. The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. This complex is significantly stabilized by resonance, with the negative charge delocalized onto the electronegative pyridine nitrogen, which is not possible for substitution at the β (C-3/C-5) positions.[15][16]

cluster_snar SₙAr Reactivity at C-6 Position Start 6-Bromopyridine Derivative Attack Nucleophilic Attack at C-6 Start->Attack + Nu⁻ Meisenheimer Meisenheimer Complex (Negative charge on N) Attack->Meisenheimer Rate-determining step Elimination Elimination of Br⁻ Meisenheimer->Elimination Resonance Stabilized Product 6-Substituted Pyridine Product Elimination->Product

Caption: SₙAr mechanism showing stabilization of the Meisenheimer intermediate.

Materials:

  • 3-(6-Bromopyridin-2-yl)propanoic acid

  • Thiol (e.g., 1-Octanethiol, 1.1 equivalents)

  • Base (e.g., K₂CO₃ or NaH, 1.2-1.5 equivalents)

  • Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the thiol (1.1 eq) in DMF, add the base (e.g., K₂CO₃, 1.5 eq) and stir at room temperature for 20-30 minutes to form the thiolate.

  • Add a solution of 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 50-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and carefully pour it into ice water.

  • If a precipitate forms, collect it by filtration. If not, acidify the aqueous layer with dilute HCl to pH ~4-5 and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Chemoselectivity and Protecting Group Strategy

A key consideration when functionalizing this molecule is the presence of the carboxylic acid group. While many cross-coupling conditions are tolerant of free carboxylic acids, strong bases (like NaOt-Bu in Buchwald-Hartwig aminations or NaH in SₙAr) can deprotonate the acid, potentially affecting solubility or causing side reactions.

For maximum robustness, especially during multi-step syntheses or when using sensitive reagents, a protection-functionalization-deprotection strategy is advisable. The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) via Fischer esterification. Following the functionalization of the pyridine C-Br bond, the ester can be easily hydrolyzed back to the carboxylic acid using aqueous acid or base.

cluster_protect Protecting Group Strategy Start Carboxylic Acid Starting Material Protect Esterification (e.g., MeOH, H⁺) Start->Protect Ester Protected Ester Intermediate Protect->Ester Functionalize Pyridine Ring Functionalization (e.g., Suzuki) Ester->Functionalize Func_Ester Functionalized Ester Functionalize->Func_Ester Deprotect Hydrolysis (e.g., LiOH, H₂O) Func_Ester->Deprotect Final Final Acid Product Deprotect->Final

Caption: Workflow for a protect-functionalize-deprotect strategy.

Conclusion

3-(6-Bromopyridin-2-yl)propanoic acid is a powerful and versatile scaffold for the synthesis of novel, highly functionalized pyridine derivatives. Mastery of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provides a reliable and modular approach to install a wide array of carbon- and nitrogen-based substituents at the C-6 position. Furthermore, the inherent electronic properties of the pyridine ring enable direct functionalization through nucleophilic aromatic substitution with select nucleophiles. The protocols and data presented herein serve as a robust starting point for researchers to develop and optimize these transformations, enabling the rapid exploration of chemical space in drug discovery and materials science.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. ACS Publications.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6. Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.
  • A Researcher's Guide to the Selective Functionalization of 2,6-Dibromopyridine: A Ligand Comparison. Benchchem.
  • Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine. Benchchem.
  • 3-(6-Bromopyridin-2-yl)propanoic acid | 165105-40-8. Sigma-Aldrich.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. Benchchem.
  • 165105-40-8|3-(6-Bromopyridin-2-yl)propanoic acid. BLDpharm.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. RSC Publishing.

Sources

Method

Application Note: Direct Buchwald-Hartwig Amination of 3-(6-Bromopyridin-2-yl)propanoic Acid

Introduction & Mechanistic Rationale The Buchwald-Hartwig amination is a fundamental transformation for constructing C–N bonds in pharmaceutical development[1]. However, applying this cross-coupling methodology to unprot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination is a fundamental transformation for constructing C–N bonds in pharmaceutical development[1]. However, applying this cross-coupling methodology to unprotected, bifunctional heterocycles such as 3-(6-Bromopyridin-2-yl)propanoic acid presents a complex dual challenge:

  • Catalyst Poisoning via Pyridine Coordination : The lone pair on the pyridine nitrogen—especially situated at the 2-position relative to the halide—can competitively coordinate to the palladium center. This forms highly stable, off-cycle Pd(II) complexes that inhibit the oxidative addition step and stall the catalytic cycle[2].

  • Brønsted Acid Interference : The propanoic acid side chain contains a highly acidic proton (pKa ~4.5). Standard Buchwald-Hartwig conditions rely on bases (e.g., NaOtBu) to deprotonate the amine after it binds to the metal. The free carboxylic acid immediately quenches one equivalent of base, forming an insoluble carboxylate salt that can further coordinate to the metal center, hindering reductive elimination.

The Causality of the Solution: To circumvent these barriers without resorting to inefficient protection/deprotection steps, the reaction environment must be strictly controlled. We employ a highly sterically demanding, electron-rich biarylphosphine ligand (e.g., RuPhos). The extreme steric bulk of RuPhos prevents the multidentate coordination of the pyridine ring and the carboxylate to the palladium center[3]. Furthermore, utilizing a soluble, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at ≥3.0 equivalents is critical. LiHMDS fully deprotonates the acid while exhibiting a "pseudo-protecting group" effect, keeping the lithium carboxylate intermediate soluble in ethereal solvents and maintaining sufficient basicity to drive the catalytic cycle[4].

Experimental Design & Optimization

To establish a self-validating protocol, empirical optimization of the base and ligand was conducted. As shown in Table 1, traditional alkoxide bases lead to reaction failure due to insolubility, whereas the LiHMDS/RuPhos system provides a homogenous environment and rapid conversion.

Table 1: Optimization of Reaction Conditions for 3-(6-Bromopyridin-2-yl)propanoic acid

EntryPrecatalyst / LigandBase (Equiv)SolventTemp (°C)Conversion (%)Causality / Observation
1Pd2(dba)3 / BINAPNaOtBu (3.5)Toluene90< 5%Substrate crashed out as an insoluble sodium salt.
2Pd(OAc)2 / XPhosK3PO4 (3.5)1,4-Dioxane10042%Heterogeneous mixture; slow reaction rate.
3Pd2(dba)3 / tBuBrettPhosLiHMDS (3.5)THF7065%Good solubility; trace protodehalogenation observed.
4 Pd2(dba)3 / RuPhos LiHMDS (3.5) THF 70 > 95% Homogeneous; rapid coupling; optimal conditions.

Visualizations: Catalytic Cycle & Workflow

Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OxAdd 1. Oxidative Addition (Ar-Br insertion) AmineBind Pd(II) Amido Complex (Base-Assisted Deprotonation) OxAdd->AmineBind 2. Amine Coordination & Deprotonation RedElim Product + Pd(0)L (Reductive Elimination) AmineBind->RedElim 3. Reductive Elimination RedElim->Pd0 Catalyst Regeneration Substrate 3-(6-Bromopyridin-2-yl)propanoic acid + Amine + LiHMDS (≥3 eq) Substrate->OxAdd

Figure 1: Buchwald-Hartwig catalytic cycle adapted for unprotected acidic substrates.

Workflow Prep 1. Reagent Prep (Schlenk/Glovebox) Reaction 2. Cross-Coupling (THF, 70°C, 12h) Prep->Reaction Quench 3. Acidic Quench (Citric Acid to pH 4-5) Reaction->Quench Purification 4. Isolation (Extraction & HPLC) Quench->Purification

Figure 2: Step-by-step experimental workflow for the amination and isolation process.

Step-by-Step Methodology

This protocol describes the coupling of 3-(6-Bromopyridin-2-yl)propanoic acid with a secondary amine (e.g., morpholine). The system is self-validating through specific pH-controlled isolation steps.

Reagents Required:

  • 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 equiv, 1.0 mmol, 230 mg)

  • Morpholine (1.2 equiv, 1.2 mmol, 105 mg)

  • Pd2(dba)3 (2.0 mol%, 0.02 mmol, 18.3 mg)

  • RuPhos (4.0 mol%, 0.04 mmol, 18.7 mg)

  • LiHMDS (1.0 M in THF) (3.5 equiv, 3.5 mmol, 3.5 mL)

  • Anhydrous THF (5.0 mL)

Procedure:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 3-(6-Bromopyridin-2-yl)propanoic acid, Pd2(dba)3, and RuPhos.

  • Solvent & Amine Addition: Add anhydrous THF (5.0 mL) followed by morpholine. Stir at room temperature for 2 minutes to ensure complete dissolution of the precatalyst.

  • Base Addition (Critical Step): Slowly add the 1.0 M LiHMDS solution dropwise over 5 minutes.

    • Causality: Rapid addition causes a localized exotherm and precipitates the lithium carboxylate in large clumps, reducing surface area and solubility. Dropwise addition ensures a fine, soluble suspension.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 70 °C for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction by LC-MS. Quench a 10 µL aliquot in 1 mL MeCN/H2O (with 0.1% TFA). The starting material mass (m/z 230/232) should be fully consumed, replaced by the product mass (m/z 237).

  • pH-Controlled Quench: Cool the mixture to room temperature. Carefully quench by adding 1.0 M aqueous citric acid dropwise until the aqueous layer reaches pH 4.5–5.0 .

    • Causality: This specific pH window is critical. It is below the pKa of the propanoic acid (ensuring it is protonated and lipophilic for extraction) but above the pKa of the newly formed aminopyridine conjugate acid (ensuring the product does not become water-soluble and trapped in the aqueous layer).

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% Formic Acid).

Troubleshooting & Analytical Validation

  • Issue: High levels of protodehalogenation (formation of 3-(pyridin-2-yl)propanoic acid).

    • Cause: Trace water in the solvent or slow oxidative addition[5].

    • Solution: Ensure rigorously dry THF and use fresh LiHMDS. Consider increasing the reaction concentration to 0.5 M.

  • Issue: Unreacted starting material remains after 16 hours.

    • Cause: Catalyst poisoning by the pyridine substrate[2].

    • Solution: Increase the Pd/Ligand loading to 5 mol% / 10 mol%.

  • Analytical Validation: Successful C–N coupling is confirmed by 1 H NMR. The characteristic doublet of the 6-bromo proton will disappear, and the remaining pyridine protons will shift upfield due to the strong electron-donating nature of the newly attached amine moiety.

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC - NIH URL
  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC - NIH URL
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: PMC - NIH URL
  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool Source: Organic Process Research & Development - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-(6-Bromopyridin-2-yl)propanoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 3-(6-Bromopyridin-2-yl)propanoic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic nuances and common p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(6-Bromopyridin-2-yl)propanoic acid . As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic nuances and common pitfalls associated with this specific synthetic route.

The standard approach to synthesizing this compound involves a three-step sequence: a mono-selective Heck coupling of 2,6-dibromopyridine with an acrylate, followed by the highly selective reduction of the resulting alkene, and finally, ester hydrolysis.

Below, you will find a mechanistic workflow, a troubleshooting Q&A, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Workflow

SynthesisPathway A 2,6-Dibromopyridine + Ethyl Acrylate B Heck Coupling (Pd(OAc)2, PPh3) A->B C Ethyl (E)-3-(6-bromopyridin -2-yl)acrylate B->C Mono-insertion D Selective Reduction (RhCl(PPh3)3, H2) C->D E Ethyl 3-(6-bromopyridin -2-yl)propanoate D->E Alkene Specific F Hydrolysis (LiOH, THF/H2O) E->F G 3-(6-Bromopyridin-2-yl) propanoic acid F->G Acidification

Reaction workflow for the synthesis of 3-(6-Bromopyridin-2-yl)propanoic acid.

Troubleshooting Guide & FAQs

Q1: During the Heck coupling of 2,6-dibromopyridine, I am observing significant amounts of the bis-coupled byproduct (2,6-diacrylate pyridine). How can I improve mono-selectivity? Causality & Solution: 2,6-dibromopyridine is highly reactive. Once the first oxidative addition and migratory insertion occur, the resulting mono-coupled product remains electronically activated for a second palladium insertion [1, 3]. To suppress bis-coupling:

  • Stoichiometry: Strictly limit the ethyl acrylate to 0.95 – 1.05 equivalents. It is better to recover unreacted 2,6-dibromopyridine than to generate the inseparable bis-adduct.

  • Temperature Control: Lower the reaction temperature from the traditional 130 °C to 90 °C. While this extends the reaction time, it significantly increases the thermodynamic preference for mono-insertion [1].

  • Steric Hindrance: Consider using tert-butyl acrylate instead of ethyl acrylate. The bulky tert-butyl group increases steric crowding around the palladium center during the second insertion attempt, drastically reducing bis-coupling rates.

Q2: My reduction step is causing debromination of the pyridine ring, leading to 3-(pyridin-2-yl)propanoic acid. How do I selectively reduce the alkene? Causality & Solution: Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) are highly active and will readily undergo oxidative addition into the aryl C-Br bond, leading to rapid hydrodehalogenation [4]. To achieve chemoselectivity, you must switch to a homogeneous catalyst that operates via a different mechanism. Wilkinson’s Catalyst [RhCl(PPh3)3] is the gold standard here. It reduces alkenes via a concerted migratory insertion mechanism but is sterically and electronically incapable of inserting into the strong aryl C-Br bond under standard conditions (1 atm H2, room temperature).

Q3: The final hydrolysis step results in a dark, degraded mixture and low isolated yields. What is going wrong? Causality & Solution: Pyridine derivatives with electron-withdrawing halogens are sensitive to harsh basic conditions at elevated temperatures, which can lead to nucleophilic aromatic substitution (SNAr) of the bromide by hydroxide ions, forming 6-hydroxypyridine derivatives. Avoid refluxing with NaOH. Instead, use mild conditions: LiOH·H2O (1.5 eq) in a THF/MeOH/H2O (2:1:1) solvent mixture at room temperature . The lithium ion acts as a mild Lewis acid, coordinating to the ester carbonyl and accelerating hydrolysis without requiring heat.

Quantitative Data: Reduction Catalyst Optimization

The table below summarizes the causality between catalyst choice and chemoselectivity during the reduction of Ethyl (E)-3-(6-bromopyridin-2-yl)acrylate.

Catalyst SystemH2 PressureTemp (°C)Alkene Conversion (%)Debromination (%)Isolated Yield (%)
10% Pd/C1 atm25>99%85%<10%
5% Pt/C (Poisoned)1 atm2590%15%72%
NaBH4, NiCl2·6H2ON/A085%5%78%
RhCl(PPh3)3 (5 mol%) 1 atm 25 >99% <1% 94%

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Step 1: Mono-Heck Coupling
  • Setup: In a flame-dried Schlenk flask, dissolve 2,6-dibromopyridine (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Reagents: Add ethyl acrylate (10.5 mmol, 1.05 eq), Et3N (20.0 mmol, 2.0 eq), PPh3 (1.0 mmol, 10 mol%), and Pd(OAc)2 (0.5 mmol, 5 mol%).

  • Reaction: Purge with N2 for 15 minutes. Heat to 90 °C for 12 hours.

  • Validation Checkpoint: Sample 10 µL into 1 mL MeCN. LC-MS must show a dominant peak at m/z 256/258 [M+H]+ (1:1 isotopic ratio indicating one bromine). If m/z 276 is present, bis-coupling has occurred.

  • Workup: Dilute with EtOAc, wash heavily with LiCl (5% aq) to remove DMF, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Step 2: Selective Alkene Reduction
  • Setup: Dissolve the purified ethyl (E)-3-(6-bromopyridin-2-yl)acrylate (5.0 mmol) in degassed Toluene/EtOH (1:1, 20 mL).

  • Catalysis: Add Wilkinson's Catalyst, RhCl(PPh3)3 (0.25 mmol, 5 mol%).

  • Reaction: Evacuate and backfill with H2 gas (balloon, 1 atm). Stir vigorously at 25 °C for 8 hours.

  • Validation Checkpoint: Take a 1H NMR aliquot. The disappearance of the distinct alkene doublets (typically around δ 7.6 and 6.9 ppm, J = 15.8 Hz) confirms complete reduction. The pyridine aromatic protons should remain intact.

  • Workup: Filter through a short pad of Celite to remove the rhodium catalyst, concentrate in vacuo, and proceed directly to Step 3.

Step 3: Mild Ester Hydrolysis
  • Setup: Dissolve the crude ester from Step 2 in THF/MeOH/H2O (2:1:1, 15 mL).

  • Reaction: Add LiOH·H2O (7.5 mmol, 1.5 eq). Stir at room temperature for 4 hours.

  • Validation Checkpoint: TLC (3:1 Hexanes/EtOAc) should show the complete disappearance of the starting material (Rf ~0.5) and the appearance of a baseline spot (the lithium carboxylate salt).

  • Isolation: Concentrate to remove THF/MeOH. Dilute the aqueous layer with 10 mL H2O, cool to 0 °C, and carefully acidify with 1M HCl to pH 3.5 - 4.0 (the isoelectric point of the product).

  • Collection: Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford pure 3-(6-Bromopyridin-2-yl)propanoic acid.

References

  • ResearchGate. Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. (Mechanistic insights into mono- vs bis-coupling of halopyridines). Available at:[Link]

  • SciSpace. Catalytic asymmetric synthesis of bis-armed aromatic amino acids derivatives. (Discusses the challenges and specific conditions for mono-coupling 2,6-dibromopyridine). Available at: [Link]

  • ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. (Highlights the challenges of Pd/C catalyzed hydrogenation in the presence of aryl bromides). Available at:[Link]

Optimization

Technical Support Center: Purification of 3-(6-Bromopyridin-2-yl)propanoic acid via Column Chromatography

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(6-Bromopyridin-2-yl)propanoic acid using column chrom...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(6-Bromopyridin-2-yl)propanoic acid using column chromatography. This document offers troubleshooting solutions and answers to frequently asked questions to address common challenges encountered during the purification process.

Introduction

3-(6-Bromopyridin-2-yl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Achieving high purity of this compound is often crucial for the success of subsequent synthetic steps and for ensuring the reliability of biological or material property evaluations. Column chromatography is a fundamental and widely used technique for the purification of such compounds.[1] This guide provides practical advice to navigate the intricacies of purifying this specific polar, acidic, and nitrogen-containing molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 3-(6-Bromopyridin-2-yl)propanoic acid?

A1: For the purification of polar and acidic compounds like 3-(6-Bromopyridin-2-yl)propanoic acid, silica gel is the most common and effective stationary phase.[2] Its slightly acidic nature can sometimes lead to peak tailing with basic compounds like pyridines; however, for this acidic derivative, it generally provides good separation.[3] Should significant tailing or irreversible adsorption occur, neutral alumina could be considered as an alternative stationary phase.

Q2: How do I select an appropriate mobile phase (eluent) for the separation?

A2: The selection of the mobile phase is critical for achieving good separation.[4] A good starting point is a solvent system of ethyl acetate and hexanes. Given the polarity of the target molecule, a higher proportion of ethyl acetate will likely be necessary. To suppress the ionization of the carboxylic acid group and minimize peak tailing, it is highly recommended to add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase.[5][6] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.

Q3: What are the most probable impurities I might encounter in a crude sample of 3-(6-Bromopyridin-2-yl)propanoic acid?

A3: The impurity profile largely depends on the synthetic route used. Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-bromination or isomers), and residual solvents.[][8] For instance, if the synthesis involves the hydrolysis of a corresponding ester, the unreacted ester would be a likely impurity. If the synthesis starts from a bromination reaction of a pyridine derivative, regioisomers could be present.[9]

Q4: Can 3-(6-Bromopyridin-2-yl)propanoic acid degrade on the silica gel column?

A4: While 3-(6-Bromopyridin-2-yl)propanoic acid is generally stable, prolonged exposure to the acidic surface of silica gel, especially with a highly activated grade, could potentially lead to some degradation, although this is less common for carboxylic acids compared to more sensitive functional groups.[10] If degradation is suspected (e.g., observation of new spots on TLC of collected fractions), deactivating the silica gel with a small amount of a volatile base like triethylamine in the eluent is not recommended due to the acidic nature of the product. Instead, using a less acidic grade of silica gel or switching to neutral alumina might be beneficial.

Q5: Are there alternative purification methods if column chromatography proves to be ineffective?

A5: If column chromatography does not yield the desired purity, recrystallization is a powerful alternative, provided the compound is a solid. A suitable solvent system for recrystallization can be determined by testing the solubility of the crude product in various solvents at room temperature and at elevated temperatures. Another potential method is an acid-base extraction. By dissolving the crude material in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic product will move to the aqueous layer, leaving non-acidic impurities behind. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 3-(6-Bromopyridin-2-yl)propanoic acid via column chromatography.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, leading to long retention times and broad peaks.[2] - Co-eluting impurities: An impurity may have a very similar polarity to the product. - Column overloading: Too much sample has been loaded onto the column.[11]- Optimize the mobile phase: Use TLC to test various solvent ratios of ethyl acetate/hexanes with 0.5-1% acetic acid. Aim for an Rf value of 0.2-0.4 for the product. - Try a different solvent system: Consider using dichloromethane/methanol with a small amount of acetic acid. - Reduce the sample load: A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight.[10]
Product is Not Eluting from the Column - Mobile phase is not polar enough: The solvent system does not have sufficient strength to move the polar carboxylic acid off the silica gel.[12] - Irreversible adsorption: The compound may be too strongly bound to the stationary phase.- Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of methanol (1-5%) to your ethyl acetate/hexanes mixture can significantly increase polarity. - Ensure the presence of an acid modifier: The addition of acetic or formic acid is crucial to protonate the carboxylate and reduce its strong interaction with the silica.[13]
Peak Tailing of the Product - Interaction of the pyridine nitrogen with silica: The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the silica surface, leading to tailing.[14] - Interaction of the carboxylic acid with silica: Although less common for the acid itself, strong hydrogen bonding can contribute to tailing.- Add a competitive acid to the eluent: As mentioned, adding 0.1-1% acetic or formic acid to the mobile phase will help to saturate the active sites on the silica gel and minimize these secondary interactions.[15] - Consider a different stationary phase: If tailing persists, using neutral alumina may be a viable alternative.
Low Recovery of the Product - Irreversible adsorption or degradation on the column: The compound may be sticking to the column or decomposing. - Product is too soluble in the eluent and elutes with the solvent front: This can happen if the initial mobile phase is too polar. - Incomplete elution: The column run may have been stopped prematurely.- Check for degradation: Analyze the collected fractions by TLC to see if new, lower Rf spots appear over time. If so, consider a faster elution or a less acidic stationary phase. - Start with a less polar mobile phase: This will ensure that the compound initially binds to the top of the column. - Monitor the elution carefully: Continue collecting and analyzing fractions by TLC until no more product is observed eluting from the column.

Experimental Protocol: Column Chromatography of 3-(6-Bromopyridin-2-yl)propanoic acid

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate with 0.5% acetic acid).

  • Carefully pour the slurry into the column, allowing the silica to pack evenly. Gently tap the side of the column to dislodge any air bubbles.

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.[16]

2. Sample Loading:

  • Dissolve the crude 3-(6-Bromopyridin-2-yl)propanoic acid in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

  • Alternatively, for better resolution, perform a "dry loading":

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of silica gel (2-3 times the weight of the crude product).

    • Remove the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Begin eluting the column, collecting fractions in test tubes or vials.

  • Gradually increase the polarity of the mobile phase (gradient elution) as the separation progresses (e.g., from 9:1 to 4:1 to 1:1 hexanes:ethyl acetate, all containing 0.5% acetic acid).[1]

  • The appropriate gradient will depend on the separation observed on TLC.

4. Monitoring the Separation:

  • Spot samples from the collected fractions onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., the mobile phase currently being used for elution).

  • Visualize the spots under a UV lamp (254 nm).

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid or oil is the purified 3-(6-Bromopyridin-2-yl)propanoic acid.

Visualizations

Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample (Dry or Wet Loading) prep_sample->load_sample elute Elute with Gradient Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc Analyze combine Combine Pure Fractions tlc->combine Identify Pure isolate Isolate Product (Rotary Evaporation) combine->isolate end end isolate->end Pure Product Troubleshooting cluster_problems Identify the Issue cluster_solutions Implement Solutions start Problem Encountered During Chromatography poor_sep Poor Separation? start->poor_sep no_elution Product Not Eluting? start->no_elution tailing Peak Tailing? start->tailing optimize_mp Optimize Mobile Phase (TLC) poor_sep->optimize_mp reduce_load Reduce Sample Load poor_sep->reduce_load increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity add_acid Add Acetic/Formic Acid no_elution->add_acid tailing->add_acid change_sp Change Stationary Phase (Alumina) tailing->change_sp

Caption: Troubleshooting decision tree for column chromatography.

References

  • Wikipedia. Propionic acid. Available from: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]

  • Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • University of Victoria. Column chromatography. Available from: [Link]

  • Google Patents. CN103554217A - Cleaning method of protein chromatographic purification filler.
  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Available from: [Link]

  • PubChem. 3-(6-bromopyridin-3-yl)propanoic acid (C8H8BrNO2). Available from: [Link]

  • PubChem. 3-(5-Aminopyridin-2-yl)propanoic acid | C8H10N2O2 | CID 14989642. Available from: [Link]

  • TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. Available from: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Request PDF. Isolation And Purification Of Substance By Column Chromatography. Available from: [Link]

  • PubChem. 2-[[[3-(6-amino-3-pyridinyl)-2-carboxypropyl]diselanyl]methyl]propanoic acid. Available from: [Link]

  • Cytiva. Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. Available from: [Link]

  • Agilent. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • The Good Scents Company. propionic acid, 79-09-4. Available from: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column. Available from: [Link]

  • PubChem. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292. Available from: [Link]

  • precisionFDA. 3-BROMOPROPANOIC ACID. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(6-Bromopyridin-2-yl)propanoic Acid

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 3-(6-Bromopyridin-2-yl)propanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 3-(6-Bromopyridin-2-yl)propanoic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic "tips and tricks." We will dissect the physicochemical causality behind this compound's behavior, provide interactive troubleshooting FAQs, and outline self-validating standard operating protocols (SOPs) to ensure your downstream assays are robust and reproducible.

Physicochemical Profiling: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular architecture of the compound. 3-(6-Bromopyridin-2-yl)propanoic acid presents a unique solubilization challenge due to competing structural features:

  • The Hydrophobic Halogen Effect: The bromine atom at the 6-position is highly lipophilic and electron-withdrawing. This significantly increases the molecule's overall LogP, driving hydrophobic aggregation in aqueous media[1].

  • Suppressed Pyridine Basicity: While a standard pyridine nitrogen has a pKa of ~5.2, the strong electron-withdrawing effect of the adjacent bromine atom drastically reduces the pKa of this nitrogen to approximately 1.0[2]. Consequently, the pyridine ring cannot be protonated at any physiologically relevant pH.

  • The Carboxylic Acid Lever: The propanoic acid tail has a typical pKa of ~4.8. At a pH below 4.0, the entire molecule is neutral and highly insoluble.

The Takeaway: You cannot dissolve this compound by lowering the pH to form a cationic salt. Your primary chemical lever is raising the pH above 6.5 to deprotonate the carboxylic acid, forming a soluble anionic species. For high-concentration stocks where the hydrophobic core still drives precipitation, advanced formulation techniques like cyclodextrin complexation are required[3].

Interactive Troubleshooting FAQs

Q1: I prepared a 50 mM stock in 100% DMSO, but it instantly turns cloudy when I add it to my cell culture media. Why is this happening? Causality: You are experiencing "cosolvent shock." When you spike a high-concentration DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly hydrophobic bromopyridine core exposed to the aqueous environment before it can bind to carrier proteins (like BSA) in your media, leading to rapid kinetic precipitation. Solution: Pre-warm your media to 37°C and add the DMSO stock dropwise while under vigorous vortexing. If precipitation persists, you have exceeded the compound's thermodynamic solubility limit in that specific media and must switch to a cyclodextrin-based formulation[].

Q2: Can I just lower the pH to protonate the pyridine ring and dissolve it? Causality: No. As established, the pKa of the 6-bromopyridine nitrogen is ~1.0[2]. To protonate it, you would need a pH < 1, which is highly acidic and incompatible with biological assays, cell culture, or standard in vivo dosing vehicles. You must exploit the carboxylic acid moiety instead by raising the pH.

Q3: How do I know if my cyclodextrin complex actually formed, or if the drug is just suspended? Causality: True host-guest inclusion complexes fundamentally alter the physicochemical properties of the guest molecule. Solution: To self-validate your complexation, centrifuge the solution at 10,000 x g for 10 minutes. If the drug was merely suspended, it will pellet. If it is complexed, the supernatant will remain clear. For rigorous analytical validation, use 1H-NMR (ROESY) to detect spatial proximity between the drug's aromatic protons and the inner cavity protons of the cyclodextrin[5].

Validated Solubilization Protocols

Every protocol below is designed as a self-validating system to ensure you do not proceed with compromised reagents.

Protocol A: pH-Driven Solubilization (Target: 2-5 mM)

Best for: Low-concentration biochemical assays and analytical standards.

  • Suspend: Weigh the required mass of 3-(6-Bromopyridin-2-yl)propanoic acid and suspend it in 80% of your final target volume using deionized (DI) water. The solution will be cloudy.

  • Titrate: Add 0.1 M NaOH dropwise while stirring continuously. Monitor the pH. The suspension will begin to clear as the pH crosses 6.0 (forming the sodium salt). Do not exceed pH 8.0 to avoid degrading downstream assay components.

  • Buffer: Once fully clear, add 10x PBS (or your preferred assay buffer) to reach a 1x final concentration.

  • Validate: Observe the solution for 15 minutes. Self-Validation Check: If the solution turns cloudy upon adding the buffer, the sodium salt is "salting out" due to high ionic strength. You must dilute the stock or proceed to Protocol B.

  • Finalize: Adjust to the final volume with DI water and sterile filter (0.22 µm).

Protocol B: HP-β-Cyclodextrin Complexation (Target: 10-50 mM)

Best for: High-concentration in vitro stocks, animal dosing, and overcoming cosolvent shock.

  • Prepare Host: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in DI water or PBS.

  • Combine: Add the 3-(6-Bromopyridin-2-yl)propanoic acid powder directly to the HP-β-CD solution.

  • Thermodynamic Activation: Sonicate the suspension for 30-60 minutes at 37°C. Causality: Heat and physical energy are required to displace the ordered water molecules inside the cyclodextrin cavity, allowing the hydrophobic bromopyridine ring to enter[].

  • Equilibrate: Allow the solution to shake continuously at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Validate: Centrifuge at 10,000 x g for 10 minutes. The supernatant contains the fully solubilized inclusion complex. Quantify the exact concentration of the supernatant via HPLC before use.

Comparative Solubility Data

Use the following table to select the optimal solubilization strategy based on your experimental constraints.

Solubilization StrategyMechanism of ActionMax Estimated ConcentrationPrimary AdvantageCritical Limitation
Aqueous Buffer (pH < 4) None (Neutral species)< 0.1 mMMaintains native un-ionized stateExtremely low solubility
pH Adjustment (pH 7.4) Ionization (Anion formation)~2 - 5 mMPhysiologically relevant, no additivesMay precipitate upon dilution in unbuffered media
DMSO Cosolvent (5%) Disruption of crystal lattice~10 - 20 mMRapid and easy to prepareDMSO toxicity in cell assays; risk of cosolvent shock
HP-β-CD (20% w/v) Host-Guest Inclusion> 50 mMHigh biocompatibility; prevents precipitationRequires 24h equilibration to form complex

Visual Workflows

Solubilization Decision Matrix

Follow this logical workflow to determine the path of least resistance for solubilizing your compound.

SolubilizationWorkflow Start Target Concentration Defined CheckPH Adjust pH to > 6.5 (Deprotonate COOH) Start->CheckPH Soluble1 Fully Dissolved? CheckPH->Soluble1 UseDirect Proceed with Aqueous Buffer Soluble1->UseDirect Yes AddCosolvent Add 1-5% DMSO or Ethanol Soluble1->AddCosolvent No Soluble2 Fully Dissolved? AddCosolvent->Soluble2 UseCosolvent Proceed with Cosolvent System Soluble2->UseCosolvent Yes AddCD Use 10-20% HP-β-CD (Complexation) Soluble2->AddCD No UseCD Proceed with Inclusion Complex AddCD->UseCD

Workflow for optimizing the aqueous solubility of 3-(6-Bromopyridin-2-yl)propanoic acid.

Mechanism of Cyclodextrin Complexation

Understanding the physical encapsulation process that drives Protocol B.

CDMechanism Drug 3-(6-Bromopyridin-2-yl) propanoic acid (Hydrophobic Core) Complex Host-Guest Inclusion Complex Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Encapsulation Result Apparent Aqueous Solubility Increased Complex->Result

Mechanism of HP-β-Cyclodextrin host-guest inclusion complexation.

References

  • ChemicalBook. "6-Bromopyridine-2-carbaldehyde | 34160-40-2". ChemicalBook Database. 2

  • MDPI. "Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches". Pharmaceutics. 1

  • International Journal of Pharmacy & Pharmaceutical Research. "Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs". IJPPR. 5

  • BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost". BOC Sciences Technical Articles.

  • European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments". EPR. 3

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of 3-(6-Bromopyridin-2-yl)propanoic acid

Welcome to the technical support resource for 3-(6-Bromopyridin-2-yl)propanoic acid (CAS No. 165105-40-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-(6-Bromopyridin-2-yl)propanoic acid (CAS No. 165105-40-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the optimal storage conditions and handling procedures to prevent its degradation. As Senior Application Scientists, we have compiled and synthesized data from various sources to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 3-(6-Bromopyridin-2-yl)propanoic acid.

Q1: What are the ideal storage conditions for 3-(6-Bromopyridin-2-yl)propanoic acid?

To ensure the long-term stability of 3-(6-Bromopyridin-2-yl)propanoic acid, it is crucial to control the storage environment. The compound is a solid at room temperature.[1][2]

A1: The optimal storage conditions are summarized in the table below:

ParameterRecommendationRationale
Temperature 2-8°C[1][2]Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1][2]Minimizes oxidation and hydrolysis by displacing atmospheric oxygen and moisture.
Light Keep in a dark place[2]Protects the compound from light-induced degradation (photodegradation).
Container Tightly sealed container[3][4][5][6]Prevents exposure to moisture and atmospheric contaminants. Polyethylene or polypropylene containers are often recommended for similar compounds.[7]
Q2: How sensitive is 3-(6-Bromopyridin-2-yl)propanoic acid to air and moisture?

A2: While specific data for this exact compound is limited, related bromopyridine and pyridinecarboxylic acid compounds show sensitivity to air and moisture.[8] The pyridine ring can be susceptible to oxidation, and the carboxylic acid group is hygroscopic. Therefore, it is highly recommended to handle the compound under an inert atmosphere and minimize its exposure to air and humidity.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of 3-(6-Bromopyridin-2-yl)propanoic acid, several degradation pathways can be anticipated, primarily based on data from analogous compounds.[9][10]

  • Dehalogenation: The loss of the bromine atom from the pyridine ring is a potential degradation route, which can be influenced by factors such as basic conditions or the presence of certain metals.[9]

  • Hydrolysis: The carboxylic acid group can react with water, especially under elevated temperatures or in the presence of acidic or basic catalysts.

  • Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species. Storing under an inert atmosphere mitigates this risk.

  • Decarboxylation: While generally requiring higher temperatures, the loss of the carboxyl group as carbon dioxide can be a possibility under certain conditions.

cluster_pathways Potential Degradation Pathways 3-(6-Bromopyridin-2-yl)propanoic acid 3-(6-Bromopyridin-2-yl)propanoic acid Dehalogenation Dehalogenation 3-(6-Bromopyridin-2-yl)propanoic acid->Dehalogenation Loss of Br Hydrolysis Hydrolysis 3-(6-Bromopyridin-2-yl)propanoic acid->Hydrolysis Reaction with H2O Oxidation Oxidation 3-(6-Bromopyridin-2-yl)propanoic acid->Oxidation Reaction with O2 Decarboxylation Decarboxylation 3-(6-Bromopyridin-2-yl)propanoic acid->Decarboxylation Loss of CO2 Degradation Products Degradation Products Dehalogenation->Degradation Products Hydrolysis->Degradation Products Oxidation->Degradation Products Decarboxylation->Degradation Products cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed purity Low Purity or Presence of Impurities start->purity color Discoloration of Solid start->color solubility Inconsistent Solubility start->solubility yield Low Reaction Yield start->yield storage Improper Storage purity->storage color->storage handling Improper Handling solubility->handling reaction Suboptimal Reaction Conditions yield->reaction sol_storage Verify Storage: - 2-8°C - Inert Atmosphere - Dark & Dry storage->sol_storage sol_handling Review Handling: - Use Inert Atmosphere - Minimize Air Exposure - Use Clean Glassware handling->sol_handling sol_reaction Optimize Reaction: - Check Reagent Purity - Degas Solvents - Control Temperature reaction->sol_reaction

A troubleshooting workflow for common issues.
Issue 1: The compound appears discolored or has a different consistency than expected.
  • Potential Cause: This could be a sign of degradation due to improper storage, such as exposure to light, air, or elevated temperatures.

  • Troubleshooting Steps:

    • Analytical Characterization: If possible, re-analyze the compound using techniques like NMR or LC-MS to confirm its identity and purity.

Issue 2: Inconsistent results or low yields in reactions.
  • Potential Cause: The purity of the starting material is critical for reproducible results. Degradation of 3-(6-Bromopyridin-2-yl)propanoic acid can lead to the presence of impurities that may interfere with your reaction.

  • Troubleshooting Steps:

    • Assess Purity: Before use, it is good practice to verify the purity of the compound, especially if it has been stored for an extended period.

    • Use Fresh Aliquots: If you suspect degradation, use a freshly opened container or a new batch of the compound.

    • Optimize Reaction Conditions: For reactions involving similar bromopyridine derivatives, it is often recommended to use degassed solvents and maintain an inert atmosphere throughout the experiment to prevent side reactions. [9]

Issue 3: Difficulty in dissolving the compound.
  • Potential Cause: While solubility is an intrinsic property, changes in solubility can indicate the presence of insoluble degradation products.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any particulate matter or cloudiness in the solution that might suggest the presence of insoluble impurities.

    • Solvent Purity: Ensure the solvent is of high purity and anhydrous, as contaminants can affect solubility and reactivity.

    • Fresh Sample: Try dissolving a small amount from a fresh, unopened container to compare its solubility characteristics.

Experimental Protocols

Protocol 1: Proper Handling and Weighing of 3-(6-Bromopyridin-2-yl)propanoic acid
  • Preparation: Before removing the compound from storage, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the cold solid.

  • Inert Atmosphere: Perform all weighing and handling inside a glove box or under a gentle stream of an inert gas (e.g., argon or nitrogen).

  • Dispensing: Use clean, dry spatulas and glassware. Avoid generating dust. [3][11]4. Sealing: After dispensing the desired amount, tightly reseal the container, purge with an inert gas if possible, and promptly return it to the recommended storage conditions (2-8°C).

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose a suitable, high-purity, anhydrous solvent in which the compound is soluble.

  • Degassing: Degas the solvent by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Dissolution: Under an inert atmosphere, add the weighed amount of 3-(6-Bromopyridin-2-yl)propanoic acid to the degassed solvent.

  • Storage of Solution: If the solution is to be stored, it should be kept in a tightly sealed container with an inert gas headspace, refrigerated, and protected from light. It is always recommended to prepare solutions fresh whenever possible.

By adhering to these guidelines, you can significantly minimize the degradation of 3-(6-Bromopyridin-2-yl)propanoic acid and ensure the reliability and reproducibility of your experimental results.

References

  • 2,5-pyridinedicarboxylic acid|100-26-5|MSDS. (n.d.). DC Chemicals. Retrieved March 8, 2024, from [Link]

  • 2,6-Pyridinedicarboxylic acid. (n.d.). Bio-Rad. Retrieved March 8, 2024, from [Link]

  • 2-picolinic acid. (n.d.). Sdfine. Retrieved March 8, 2024, from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved March 8, 2024, from [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Coupling Reactions of 3-(6-Bromopyridin-2-yl)propanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates encountered during the coupling of 3-(6-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates encountered during the coupling of 3-(6-Bromopyridin-2-yl)propanoic acid. The following content is structured in a question-and-answer format to directly address common experimental challenges.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

The 2-bromopyridine moiety is a versatile building block, but its electronic properties can present unique challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen can complicate the catalytic cycle.[1]

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with 3-(6-Bromopyridin-2-yl)propanoic acid is showing low to no product formation. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura couplings involving this substrate often points to issues within the catalytic cycle: catalyst activation, oxidative addition, transmetalation, or reductive elimination.[2]

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. The pyridine nitrogen can coordinate with the palladium center, potentially deactivating the catalyst.[1] Using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can enhance catalyst activity and stability, enabling even challenging couplings.[2]

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases.[1]

  • Solvent and Temperature: The reaction solvent must dissolve both the inorganic base and the organic substrates. Common solvents include toluene, ethers (like dioxane), and sometimes aqueous mixtures.[4] If solubility is an issue, a solvent screen is advisable. Reactions with challenging substrates may require higher temperatures (80-110 °C).[1][4]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of palladium black.[1][5]

Q2: I'm observing a significant amount of debrominated starting material (hydrodehalogenation). How can I minimize this side reaction?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the coupling partner.[1]

  • Potential Hydride Sources: These can include the solvent, impurities in reagents, or the boronic acid itself.[1]

  • Prevention Strategies:

    • Choice of Base: Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.[1]

    • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress hydrodehalogenation.[1]

    • Reagent Purity: Ensure all reagents, especially the boronic acid, are of high purity and stored correctly to prevent degradation that might generate hydride impurities.[1]

Q3: My Buchwald-Hartwig amination is not proceeding efficiently. What specific parameters should I investigate?

A3: The Buchwald-Hartwig amination for forming a C-N bond with 3-(6-Bromopyridin-2-yl)propanoic acid requires careful optimization of the catalyst system and base.

  • Ligand Choice: The selection of the ligand is highly dependent on the amine nucleophile. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[6]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[6] However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[6]

  • Catalyst Pre-activation: Many reactions use a Pd(II) pre-catalyst that must be reduced to the active Pd(0) in situ.[7] Inefficient reduction can lead to low activity. Modern palladacycle precatalysts (e.g., G3 or G4) often form the active catalyst more cleanly and efficiently.[6]

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

Quantitative Guide for Reaction Optimization
ParameterRecommendation for Suzuki-MiyauraRecommendation for Buchwald-HartwigKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle PrecatalystsXPhos Pd G3, RuPhos Pd G2, BrettPhos Pd G3Pre-catalysts often provide more consistent results.[6][8]
Ligand SPhos, XPhos, RuPhosBrettPhos (primary amines), RuPhos (secondary amines)Bulky, electron-rich ligands are generally preferred for bromopyridines.[2][6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, KOtBu, LHMDS, Cs₂CO₃Base strength should be matched to substrate sensitivity.[1][6]
Solvent Dioxane/H₂O, Toluene, THFToluene, DioxaneEnsure adequate solubility of all reagents.[1][4]
Temperature 80 - 110 °C80 - 110 °CHigher temperatures may be needed for less reactive substrates.[1][4]
Catalyst Loading 1 - 5 mol%1 - 5 mol%Higher loadings may be necessary for challenging couplings.[7]

Part 2: Amide Coupling Reactions

The formation of an amide bond by coupling the carboxylic acid of 3-(6-Bromopyridin-2-yl)propanoic acid with an amine is a fundamental transformation. Low conversion rates often stem from incomplete activation of the carboxylic acid, side reactions involving the coupling reagent, or challenging substrate properties.

Frequently Asked Questions & Troubleshooting

Q1: My amide coupling reaction using HATU/HBTU is giving a low yield. What should I check first?

A1: When using uronium-based coupling reagents like HATU or HBTU, several factors can impact efficiency.

  • Carboxylic Acid Activation: The first step is the formation of a highly reactive activated ester. This requires a suitable, non-nucleophilic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the base is pure and used in the correct stoichiometry (usually 2-3 equivalents).

  • Amine Nucleophilicity: If the amine partner is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction may be slow. In such cases, extending the reaction time or slightly increasing the temperature might be beneficial.

  • Hydrolysis of Activated Ester: The activated ester intermediate is susceptible to hydrolysis, especially if there is water in the reaction solvent (e.g., DMF). Use anhydrous solvents and handle reagents in a dry environment to minimize this side reaction.[9]

  • Side Reactions of Coupling Reagents: Excess HBTU or TBTU can react with the unprotected N-terminus of a peptide, forming a guanidinium species that caps the chain.[10] While less common in small molecule synthesis, it's a potential side reaction to be aware of.

Q2: Are there any known issues with byproducts from HATU coupling?

A2: Yes, the byproducts of HATU can sometimes complicate purification and affect yields.

  • Tetramethylurea (TMU): A common byproduct that can sometimes be difficult to remove from the desired product, especially if the product has similar polarity.[11]

  • Hydroxyazabenzotriazole (HOAt): The generation of HOAt is part of the reaction mechanism. However, it's important to be aware that this compound can be explosive, particularly on a larger scale.[11]

Q3: My starting materials are not fully consumed, and I see some decomposition. What could be the cause?

A3: Incomplete conversion with decomposition can point to several issues.

  • Reaction Temperature: While gentle heating can sometimes drive sluggish reactions to completion, excessive heat can cause decomposition of the coupling reagent, the activated intermediate, or the product.

  • Base-Induced Side Reactions: If the amine or carboxylic acid substrate has other sensitive functional groups, the tertiary amine base could induce undesired side reactions.

  • Purity of Starting Materials: Impurities in the 3-(6-Bromopyridin-2-yl)propanoic acid or the amine can interfere with the reaction.

Workflow for Troubleshooting Amide Coupling

Caption: A systematic approach to diagnosing and solving low-yield amide coupling reactions.

General Protocol for a Small-Scale Amide Coupling
  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Addition of Reagents: Add the amine (1.1-1.2 equiv.), followed by the coupling reagent (e.g., HATU, 1.1-1.2 equiv.).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv.) dropwise to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

This guide provides a starting point for troubleshooting. Successful chemical synthesis often requires systematic optimization of multiple interdependent parameters.[2]

References

  • BenchChem. (2025).
  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Corma, A., & García, H. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Sigma-Aldrich. (n.d.). 3-((6-Bromopyridin-2-yl)amino)propanoic acid.
  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
  • Sigma-Aldrich. (n.d.). 3-(6-Bromopyridin-2-yl)propanoic acid | 165105-40-8.
  • YouTube. (2024).
  • BenchChem. (2025).
  • YouTube. (2025).
  • Pohl, R., & Hocek, M. (2010). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
  • Growing Science. (2022).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry.
  • RSC Publishing. (2022).
  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
  • University of California, Irvine. (n.d.).
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic....
  • Zare, A., et al. (2009).
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • ACS Publications. (2019).
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry Steps. (2022).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PMC. (n.d.).
  • MDPI. (2023).
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Stability of 3-(6-Bromopyridin-2-yl)propanoic Acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(6-Bromopyridin-2-yl)propanoic acid. This guide provides in-depth answers to frequently asked quest...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(6-Bromopyridin-2-yl)propanoic acid. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address stability issues encountered during your experiments, particularly concerning its behavior in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(6-Bromopyridin-2-yl)propanoic acid in aqueous solutions?

As a Senior Application Scientist, my experience indicates that the primary stability concerns for this molecule are rooted in its bifunctional nature. It possesses a pyridine ring, which is basic, and a carboxylic acid group, which is acidic. This combination makes the molecule susceptible to pH-dependent degradation. The key structural features to consider are:

  • The Pyridine Nitrogen: This nitrogen atom can be protonated in acidic media, which significantly alters the electron density of the entire aromatic ring system.

  • The Carboxylic Acid Group: This group will be deprotonated in basic media to form a carboxylate anion.

  • The Bromo Substituent: While generally stable, the bromine atom on the electron-deficient pyridine ring could be susceptible to nucleophilic substitution under certain conditions, although this typically requires harsh conditions.

Studies on similar pyridine derivatives have shown they can be extremely unstable in alkaline media and labile in acidic environments.[1] Therefore, careful pH control and monitoring are critical during experimental work.

Q2: What specific degradation pathways should I anticipate under acidic conditions?

Under acidic conditions, the pyridine nitrogen becomes protonated. This enhances the electron-withdrawing nature of the pyridine ring. While the propanoic acid side chain is relatively stable, one key reaction to consider, especially upon heating, is decarboxylation .

The mechanism for decarboxylation of pyridinecarboxylic acids can be complex. For picolinic acids (where the carboxyl group is directly attached to the ring at the 2-position), decarboxylation is known to proceed through a zwitterionic intermediate.[2] Although the carboxylic acid in 3-(6-Bromopyridin-2-yl)propanoic acid is separated by an ethyl chain, the electronic influence of the protonated ring can still facilitate the loss of CO2, particularly under thermal stress.[3][4]

Another, though less likely, pathway under very harsh acidic conditions could be hydrolysis reactions involving the propanoic acid chain, but since it is already a carboxylic acid, this is not a primary degradation route.[5]

Q3: How does 3-(6-Bromopyridin-2-yl)propanoic acid behave in basic media?

In basic media (pH > pKa of the carboxylic acid), the molecule will exist as the carboxylate salt. This anionic form can influence its reactivity. The primary concern in basic solutions is an increased susceptibility to degradation.

Forced degradation studies on analogous heterocyclic compounds frequently show significant instability in alkaline conditions.[1] Potential degradation pathways include:

  • Increased susceptibility to oxidation: The electron-rich nature of the deprotonated molecule may make it more prone to oxidative degradation, especially in the presence of trace metals or peroxides.

  • Nucleophilic Attack: While less common for a bromo-substituent on a pyridine ring, a strong nucleophile (like hydroxide at high temperatures) could potentially displace the bromide.

  • Complex Rearrangements: The combination of a negatively charged carboxylate and the pyridine ring can sometimes lead to unexpected intramolecular reactions or rearrangements, particularly with heating.

Researchers should be aware that pyridine derivatives can be particularly sensitive to base-catalyzed hydrolysis and other degradation reactions.[6]

Q4: How can I experimentally test the stability of my compound and identify potential degradants?

A systematic approach using a forced degradation study (also known as stress testing) is the industry-standard method. This involves subjecting the compound to exaggerated storage conditions (e.g., high/low pH, high temperature, oxidizing agents) to accelerate degradation. The goal is to identify potential degradation products and establish degradation pathways.

The most common and effective analytical technique for this is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV or Photodiode Array (PDA) detector.[7][8] For structural elucidation of unknown degradation products, HPLC coupled with Mass Spectrometry (LC-MS) is invaluable.[8][9]

The following sections provide detailed protocols for conducting these studies.

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step methodologies for conducting forced degradation studies to assess the stability of 3-(6-Bromopyridin-2-yl)propanoic acid.

Experimental Workflow Overview

The following diagram illustrates the general workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound in Methanol C Incubate Samples (e.g., 60°C for 24h) A->C B Prepare Stress Media (e.g., 0.1 M HCl, 0.1 M NaOH) B->C D Take Time-Point Samples (e.g., t=0, 2, 8, 24h) C->D E Neutralize Samples (if necessary) D->E F Dilute to Working Conc. E->F G Analyze via HPLC-UV/PDA F->G H Identify Degradants (LC-MS if needed) G->H I Quantify & Calculate Mass Balance H->I G cluster_acid Acidic Conditions (H⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) Parent 3-(6-Bromopyridin-2-yl)propanoic acid Protonated Protonated Intermediate Parent->Protonated H⁺ Carboxylate Carboxylate Anion Parent->Carboxylate OH⁻ Decarboxylated Degradant A: 2-Bromo-6-ethylpyridine Protonated->Decarboxylated -CO₂ Complex Degradant B: Complex products (e.g., from ring modification) Carboxylate->Complex Further Degradation

Caption: Potential degradation pathways under stress conditions.

References
  • Gornowicz, A. et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Wang, L. et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]

  • PubChem. 3-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Accessed March 2026. [Link]

  • PubChemLite. 3-(6-bromopyridin-3-yl)propanoic acid. Accessed March 2026. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Wang, L. et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed, National Center for Biotechnology Information. [Link]

  • Kumar, V., & Singh, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1). [Link]

  • Wikipedia. Picolinic acid. Accessed March 2026. [Link]

  • user55119 (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826–828. [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial Degradation of Pyridine and Pyridine Derivatives. Microbiology and Molecular Biology Reviews, 60(3), 483-498. [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 636–644. [Link]

  • Wikipedia. Decarboxylation. Accessed March 2026. [Link]

  • Separation Science (2025). Analytical Techniques In Stability Testing. [Link]

  • Google Patents.
  • ChemHelp ASAP (2019). hydrolysis of acid derivatives. [Link]

  • Chemistry LibreTexts (2021). 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. [Link]

  • Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology, 17(6), 726-732. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

Sources

Troubleshooting

handling moisture sensitivity of 3-(6-Bromopyridin-2-yl)propanoic acid intermediates

Technical Support Center: Handling Moisture-Sensitive 3-(6-Bromopyridin-2-yl)propanoic Acid Intermediates Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture-Sensitive 3-(6-Bromopyridin-2-yl)propanoic Acid Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience erratic yields, degraded intermediates, and failed cross-couplings when working with 3-(6-Bromopyridin-2-yl)propanoic acid[1].

This bifunctional scaffold is highly valuable for synthesizing complex heterocycles[2], but its intermediates—particularly acid chlorides, mixed anhydrides, and metallated species—are notoriously sensitive to trace moisture. This guide provides a deep dive into the mechanistic causality of these failures and offers field-proven, self-validating protocols to ensure reproducible success.

Section 1: Mechanistic Causality – The Dual Threat of Moisture

When activating 3-(6-Bromopyridin-2-yl)propanoic acid for downstream coupling, moisture is not just a passive bystander; its destructive effect is actively catalyzed by the substrate itself.

  • Pyridine-Catalyzed Hydrolysis: The basic pyridine nitrogen contributes to the molecule's overall hydrogen-bonding profile[3], but it also acts as an intramolecular or intermolecular nucleophilic catalyst. In the presence of trace water, the pyridine ring facilitates the rapid hydrolysis of the activated acyl group back to the unreactive carboxylic acid.

  • Hygroscopic Salt Formation: Activation often generates HCl (e.g., when using oxalyl chloride). The pyridine ring readily forms a pyridinium hydrochloride salt, which is highly hygroscopic, drawing atmospheric moisture directly into the reaction matrix.

  • Organometallic Quenching: If the 6-bromo position is targeted for functionalization (e.g., Miyaura borylation or lithium-halogen exchange), moisture will instantly protonate the highly reactive metallated intermediates, leading to irreversible protodehalogenation[4]. All handling of these intermediates must be conducted under a strict inert atmosphere[5],[6].

Quantitative Impact of Moisture on Intermediate Stability

To illustrate the critical need for anhydrous conditions, the following table summarizes the kinetic degradation of the acid chloride intermediate and subsequent amidation yields under varying moisture levels:

Moisture Content (ppm)Intermediate Half-Life (25°C)Target Amide Yield (%)Primary Byproduct Observed
< 10 (Strictly Anhydrous) > 48 hours92 - 98%None (Clean conversion)
100 (Standard Solvent) ~ 4 hours65 - 75%Free Carboxylic Acid
500 (Humid Atmosphere) < 30 minutes< 30%Pyridinium HCl salt / Acid

Section 2: Troubleshooting Guides & FAQs

Q1: My amidation reaction using the acid chloride intermediate is yielding mostly the starting material. What is going wrong? A1: You are experiencing moisture-induced hydrolysis. Because the pyridine ring accelerates water attack on the acyl chloride, even standard "dry" solvents from a bottle may contain enough water (e.g., >50 ppm) to ruin the reaction. Solution: Use freshly dispensed solvents from a solvent purification system (<10 ppm water), flame-dried glassware, and perform the activation under a strict argon atmosphere[5].

Q2: During the Miyaura borylation of the 6-bromo position, I observe significant debromination instead of the boronic ester. How can I fix this? A2: Debromination (protodehalogenation) occurs when the palladium-inserted intermediate or the organometallic base reacts with trace water[4]. Solution: Ensure your bis(pinacolato)diboron and potassium acetate are rigorously dried (vacuum oven at 80°C overnight). Use anhydrous 1,4-dioxane and sparge the solvent with argon for at least 30 minutes prior to adding the palladium catalyst.

Q3: How should I store the activated 3-(6-Bromopyridin-2-yl)propanoyl chloride? A3: Do not store it. The acid chloride is inherently unstable due to the proximity of the basic pyridine ring and its extreme moisture sensitivity. It must be used in situ immediately after the removal of excess activating reagent. If storage is absolutely necessary, convert it to a more stable active ester (e.g., N-hydroxysuccinimide ester) and store it at -20°C in a desiccator.

Section 3: Reaction Pathways & Workflows

Pathway Start 3-(6-Bromopyridin-2-yl)propanoic acid Act Acyl Chloride Intermediate (Highly Reactive) Start->Act (COCl)2, DMF (cat.) Anhydrous DCM, 0°C Success Target Amide/Ester (Anhydrous Conditions) Act->Success Nucleophile, Base Strictly Dry Fail Hydrolyzed Starting Material (Trace Moisture Present) Act->Fail H2O attack (Pyridine-catalyzed)

Fig 1: Reaction pathways showing the critical divergence caused by moisture during activation.

Borylation Step1 Dry Reagents (Vacuum Oven) Step2 Argon Degassing (Schlenk Line) Step1->Step2 Step3 Pd-Catalyzed Coupling (80°C) Step2->Step3 Step4 Boronic Ester Product Step3->Step4 Anhydrous Fail2 Protodehalogenation (Moisture Quench) Step3->Fail2 H2O Present

Fig 2: Workflow for moisture-free Miyaura borylation of the 6-bromo position.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your synthetic pipeline, utilize the following self-validating protocols. These methodologies incorporate built-in checkpoints to verify that moisture has not compromised the intermediates.

Protocol 1: Anhydrous Activation and Amidation
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat for 3 cycles).

  • Dissolution: Add 3-(6-Bromopyridin-2-yl)propanoic acid (1.0 equiv) and anhydrous dichloromethane (DCM, <10 ppm H₂O). Add 1 drop of anhydrous DMF as a catalyst.

  • Activation: Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.2 equiv). Causality Note: Oxalyl chloride is preferred over thionyl chloride here to allow for milder off-gassing and easier removal of volatile byproducts under vacuum without heating, which could degrade the sensitive pyridine intermediate.

  • The Self-Validation Step: After 2 hours, withdraw a 5 µL aliquot using a dry microsyringe. Inject this directly into an LC-MS vial containing 100 µL of anhydrous methanol and 10 µL of triethylamine. Analyze via LC-MS. The presence of the methyl ester mass [M+H]⁺ without the free acid confirms successful, moisture-free activation.

  • Concentration: Remove DCM and excess oxalyl chloride under reduced pressure on a Schlenk line to yield the crude acid chloride. Immediately dissolve in anhydrous solvent and proceed with the addition of your amine/nucleophile.

Protocol 2: Moisture-Free Miyaura Borylation
  • Reagent Drying: Dry potassium acetate (KOAc, 3.0 equiv) in a vacuum oven at 80 °C for 12 hours prior to use to eliminate hygroscopic water[4].

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with the bromopyridine substrate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), KOAc, and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Degassing: Add anhydrous 1,4-dioxane. Seal the tube, remove from the glovebox, and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen and trace volatile moisture.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the starting material and the appearance of a highly UV-active, lower Rf​ spot indicates successful borylation. If a higher Rf​ spot appears, protodehalogenation (moisture contamination) has occurred.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation for 3-(6-Bromopyridin-2-yl)propanoic acid: Solvent Selection and Structural Elucidation Guide

Executive Summary For researchers utilizing 3-(6-Bromopyridin-2-yl)propanoic acid (CAS 165105-40-8) as a bifunctional building block in drug discovery (e.g., PROTAC synthesis or cross-coupling reactions), rigorous struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers utilizing 3-(6-Bromopyridin-2-yl)propanoic acid (CAS 165105-40-8) as a bifunctional building block in drug discovery (e.g., PROTAC synthesis or cross-coupling reactions), rigorous structural verification is paramount. This guide objectively compares the analytical performance of 1H NMR spectroscopy across two primary deuterated solvent systems—Deuterated Chloroform (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6). By establishing a self-validating experimental protocol, we delineate the causality behind chemical shifts, spin-spin couplings, and solvent-induced spectral variations.

Solvent Performance Comparison: CDCl3 vs. DMSO-d6

The choice of solvent fundamentally dictates the fidelity of the 1H NMR interpretation, particularly for molecules possessing exchangeable protons and polar functional groups .

  • Deuterated Chloroform (CDCl3): While CDCl3 offers excellent resolution and low viscosity, it is a weak hydrogen-bond acceptor. Consequently, the carboxylic acid proton (-COOH) of the propanoic acid moiety undergoes rapid chemical exchange with trace moisture, often broadening into the baseline and becoming invisible.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO-d6 acts as a strong hydrogen-bond acceptor. It tightly solvates the -COOH group, drastically reducing its exchange rate and locking the proton into a sharp, observable resonance at ~12.1 ppm. Furthermore, the high dielectric constant of DMSO-d6 induces a global deshielding effect, shifting the pyridine ring protons slightly downfield compared to CDCl3.

Table 1: Comparative 1H NMR Chemical Shifts (Empirical Consensus)
Proton EnvironmentMultiplicityCDCl3 (δ, ppm)DMSO-d6 (δ, ppm)IntegrationStructural Assignment
-COOH Broad Singlet (br s)~10.50 (Often missing)~12.101HCarboxylic acid proton
H-4 Triplet (t), J ≈ 7.5 Hz7.507.651HPyridine C4-H (para to N)
H-3 Doublet (d), J ≈ 7.5 Hz7.387.521HPyridine C3-H (ortho to Br)
H-5 Doublet (d), J ≈ 7.5 Hz7.157.281HPyridine C5-H (ortho to alkyl)
Ar-CH2 Triplet (t), J ≈ 7.2 Hz3.103.002Hα-carbon of propanoic acid
CH2-CO Triplet (t), J ≈ 7.2 Hz2.802.652Hβ-carbon of propanoic acid

Mechanistic Interpretation of the 1H NMR Spectrum

Understanding the causality behind the observed multiplets is critical for distinguishing 3-(6-Bromopyridin-2-yl)propanoic acid from its structural isomers.

The Aromatic Region (2,6-Disubstituted Pyridine Ring)

The pyridine ring contains three protons (H-3, H-4, H-5), forming an AMX spin system .

  • H-4 (para to N, ~7.65 ppm in DMSO-d6): This proton resonates furthest downfield. The highly electronegative nitrogen atom withdraws electron density from the para position via resonance. It appears as an apparent triplet (or overlapping doublet of doublets) because it shares a ³J coupling (~7.5 Hz) with both H-3 and H-5.

  • H-3 (ortho to Br, ~7.52 ppm in DMSO-d6): The electronegative bromine atom deshields this proton inductively. It appears as a doublet, coupling only to H-4.

  • H-5 (ortho to alkyl, ~7.28 ppm in DMSO-d6): This is the most shielded aromatic proton. The propanoic acid alkyl chain exerts a mild electron-donating inductive (+I) effect, increasing local electron density. It appears as a doublet, coupling to H-4.

The Aliphatic Region (Propanoic Acid Side Chain)

The -CH2-CH2- group forms an A2X2 spin system, resulting in two distinct triplets.

  • Ar-CH2 (α-carbon, ~3.00 ppm): Deshielded by the magnetic anisotropy (ring current) of the adjacent pyridine ring.

  • CH2-CO (β-carbon, ~2.65 ppm): Deshielded by the anisotropic effect of the adjacent carbonyl (C=O) double bond. Both triplets exhibit a mutual ³J coupling constant of approximately 7.2 Hz.

J_Coupling cluster_aromatic Aromatic System (AMX) cluster_aliphatic Aliphatic System (A2X2) H3 H-3 (ortho to Br) ~7.52 ppm H4 H-4 (para to N) ~7.65 ppm H3->H4 ³J ≈ 7.5 Hz H5 H-5 (ortho to alkyl) ~7.28 ppm H5->H4 ³J ≈ 7.5 Hz CH2_alpha Ar-CH2 (alpha) ~3.00 ppm CH2_beta CH2-CO (beta) ~2.65 ppm CH2_alpha->CH2_beta ³J ≈ 7.2 Hz

J-Coupling network of 3-(6-Bromopyridin-2-yl)propanoic acid showing aromatic and aliphatic systems.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in quantitative analysis (e.g., determining purity or isomeric ratios), the NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity, reproducible data.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of 3-(6-Bromopyridin-2-yl)propanoic acid in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution to prevent localized magnetic susceptibility gradients.

  • Locking and Shimming: Insert the sample and lock the spectrometer to the deuterium frequency of DMSO-d6 (2.50 ppm). Perform gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity, ensuring the TMS peak width at half-height (FWHM) is < 1.0 Hz.

  • Pulse Sequence Optimization (The "Why"): Select a standard 1D proton pulse sequence (e.g., zg30). Crucial Step: Set the relaxation delay (D1) to at least 5 seconds. Causality: The carboxylic acid proton and quaternary carbons have extended longitudinal relaxation times (T1). A standard 1-second delay will result in incomplete relaxation, leading to artificially low integration values for the -COOH proton. A D1 > 5*T1 ensures quantitative accuracy.

  • Acquisition: Acquire 16 to 32 scans (NS) with a spectral width (SW) of 15 ppm to comfortably capture the downfield -COOH resonance without spectral aliasing.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. This enhances the signal-to-noise ratio without significantly degrading the resolution of the J-couplings. Phase and baseline correct the spectrum manually for accurate integration.

NMR_Workflow Prep 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 LockShim 2. Lock & Shim Lock to DMSO-d6 (2.50 ppm) Optimize Z-shims Prep->LockShim Acquire 3. Acquisition (zg30) Set D1 > 5*T1 (e.g., 5-10s) Ensure quantitative integration LockShim->Acquire Process 4. FID Processing Apodization (LB=0.3 Hz) Fourier Transform & Phase Correct Acquire->Process Analyze 5. Multiplet Analysis Extract Chemical Shifts (δ) Calculate J-couplings (Hz) Process->Analyze

Step-by-step self-validating workflow for quantitative 1H NMR acquisition and processing.

References

  • PubChem. "2-Bromopyridine | C5H4BrN | CID 7973". National Center for Biotechnology Information.[Link]

  • SpectraBase. "Pyridine - 1H NMR Spectrum". John Wiley & Sons, Inc.[Link]

  • Hoffman, R. E. "Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts". ResearchGate.[Link]

Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation of 3-(6-Bromopyridin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the characteristic fragmentation patterns of 3-(6-Bromopyridin-2-yl)propanoic acid observed in mass spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characteristic fragmentation patterns of 3-(6-Bromopyridin-2-yl)propanoic acid observed in mass spectrometry. Understanding these patterns is crucial for the structural elucidation, identification, and quantification of this compound and its metabolites in complex matrices. This document outlines the theoretical fragmentation pathways, presents a detailed experimental protocol for acquiring tandem mass spectrometry (MS/MS) data, and compares the technique with alternative analytical methods.

Foundational Principles: Electrospray Ionization and Collision-Induced Dissociation

To fully appreciate the fragmentation data, a foundational understanding of the analytical techniques is essential. This guide focuses on Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), a powerful combination for the analysis of moderately polar, thermally labile small molecules.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution.[1] It typically produces even-electron ions, most commonly protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[1][2] This is advantageous as it preserves the molecular weight information of the analyte.

  • Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID): MS/MS is a technique where ions of a specific mass-to-charge ratio (m/z), the precursor ions, are selected and then subjected to fragmentation.[3] The most common method to induce this fragmentation is Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD).[4][5] In this process, the selected precursor ions are accelerated and collided with an inert gas (like argon or nitrogen), converting some of their kinetic energy into internal energy.[4][5] This increased internal energy causes the ions to fragment at their weakest chemical bonds, producing a characteristic spectrum of product ions.[3]

Predicted Fragmentation Pathway of 3-(6-Bromopyridin-2-yl)propanoic acid

The structure of 3-(6-Bromopyridin-2-yl)propanoic acid contains several key features that dictate its fragmentation behavior: a pyridine ring, a bromine atom, and a propanoic acid side chain. The presence of bromine is particularly significant due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of almost equal intensity separated by approximately 2 m/z units.

The molecular formula is C₈H₈BrNO₂[6][7], with a monoisotopic molecular weight of approximately 228.97 g/mol (for ⁷⁹Br) and 230.97 g/mol (for ⁸¹Br).

Positive Ion Mode ([M+H]⁺) Fragmentation:

In positive mode ESI, the molecule is expected to be protonated, likely on the pyridine nitrogen, to form the precursor ion at m/z 230.0 and 232.0. Upon CID, this precursor ion is predicted to undergo the following key fragmentation steps:

  • Neutral Loss of Water (H₂O): Carboxylic acids are prone to losing a molecule of water (18.01 Da) upon collisional activation.[1] This would result in fragment ions at m/z 212.0 and 214.0.

  • Neutral Loss of Carbon Dioxide (CO₂): Decarboxylation, the loss of a CO₂ molecule (44.00 Da), is a very common fragmentation pathway for protonated carboxylic acids.[8] This would lead to a prominent fragment ion pair at m/z 186.0 and 188.0.

  • Cleavage of the Propanoic Acid Side Chain: The entire propanoic acid side chain can be cleaved. A key fragmentation would involve the loss of ethene (C₂H₄, 28.03 Da) and carbon dioxide (CO₂, 44.00 Da), a total loss of 72.03 Da, leading to a 6-bromopyridine fragment at m/z 158.0 and 160.0. A direct cleavage of the C-C bond alpha to the ring would also result in a bromopyridinylmethyl cation at m/z 172.0 and 174.0.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions M_H [M+H]⁺ m/z 230.0 / 232.0 F1 [M+H-H₂O]⁺ m/z 212.0 / 214.0 M_H->F1 - H₂O F2 [M+H-CO₂]⁺ m/z 186.0 / 188.0 M_H->F2 - CO₂ F3 [M+H-C₃H₄O₂]⁺ m/z 158.0 / 160.0 M_H->F3 - C₃H₄O₂ (propanoic acid)

Caption: Predicted ESI-MS/MS fragmentation of 3-(6-Bromopyridin-2-yl)propanoic acid.

Summary of Predicted Fragment Ions:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Fragment Structure
230.0 / 232.0212.0 / 214.0H₂O (18 Da)Acylium ion
230.0 / 232.0186.0 / 188.0CO₂ (44 Da)2-ethyl-6-bromopyridinium
230.0 / 232.0172.0 / 174.0C₂H₃O₂ (59 Da)Bromopyridinylmethyl cation
230.0 / 232.0158.0 / 160.0C₃H₄O₂ (72 Da)6-Bromopyridinium
Experimental Protocol: ESI-MS/MS Analysis

This section provides a generalized protocol for the analysis of 3-(6-Bromopyridin-2-yl)propanoic acid using a triple quadrupole or ion trap mass spectrometer. Instrument parameters should be optimized for the specific instrument being used.

A. Sample and Reagent Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 3-(6-Bromopyridin-2-yl)propanoic acid in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

B. Liquid Chromatography (LC) Method (Optional but Recommended):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 5 µL.

C. Mass Spectrometry Method:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Full Scan (MS1): Acquire a full scan from m/z 100-300 to identify the precursor ion ([M+H]⁺ at m/z 230.0 and 232.0).

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the ion at m/z 230.0 (or 232.0).

    • Collision Gas: Argon at a pressure of ~1.5 mTorr.

    • Collision Energy: Ramp collision energy from 10-40 eV to determine the optimal energy for producing a rich fragment spectrum.

    • Product Ion Scan: Scan for product ions from m/z 50-250.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) LC LC Separation (C18 Column) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Identify Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (Isolate & Fragment m/z 230/232) MS1->CID MS2 MS2 Scan (Detect Product Ions) CID->MS2 DataAnalysis Data Analysis (Identify Fragments) MS2->DataAnalysis

Caption: General workflow for ESI-MS/MS analysis.

Comparison with Alternative Analytical Techniques

While MS provides excellent sensitivity and structural information, other techniques offer complementary data.

TechniqueAdvantagesDisadvantages
Mass Spectrometry (MS) High sensitivity (pg-fg levels). Provides molecular weight and structural information via fragmentation. Can be coupled with chromatography for complex mixture analysis.Isomeric compounds can be difficult to distinguish without chromatographic separation. Quantification requires stable isotope-labeled standards for best accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including connectivity and stereochemistry. Non-destructive. Excellent for pure compound characterization.Relatively low sensitivity (µg-mg levels). Not easily coupled with chromatography for mixture analysis. Complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) with UV Detection Excellent for separation and quantification of components in a mixture. Robust and widely available.Provides no structural information beyond retention time and UV absorbance. Less sensitive than MS. Co-eluting compounds can interfere.

In practice, a combination of these techniques is often employed for comprehensive characterization. HPLC-MS combines the separation power of HPLC with the detection sensitivity and specificity of MS, while NMR is the gold standard for unambiguous structure elucidation of the isolated, pure compound.

Conclusion

The mass spectrometry fragmentation of 3-(6-Bromopyridin-2-yl)propanoic acid is characterized by predictable neutral losses from the propanoic acid side chain, including water and carbon dioxide. The presence of bromine provides a distinct isotopic signature that aids in the identification of all bromine-containing fragments. By utilizing the experimental framework provided, researchers can confidently identify this molecule and gain insights into its structure, which is a critical step in various stages of scientific research and drug development.

References

  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Shuford, C. M., et al. (2012). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. Retrieved March 7, 2026, from [Link]

  • Pasilis, S. P., & Kertesz, V. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Retrieved March 7, 2026, from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved March 7, 2026, from [Link]

  • Schlosser, E. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Retrieved March 7, 2026, from [Link]

  • Zwiener, C., & Glauner, T. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Pyridin-2-yl)propanoic acid. PubChem. Retrieved March 7, 2026, from [Link]

  • Sigrist, M. W., et al. (1980). Laser-induced dissociation of monomers and dimers of bromine. OSTI.GOV. Retrieved March 7, 2026, from [Link]

  • Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of propanoic acid. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved March 7, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Reactivity: 6-Bromo- vs. 6-Chloro-3-Pyridinepropanoic Acid

Introduction: In the landscape of modern drug discovery and medicinal chemistry, pyridine-based scaffolds are indispensable building blocks. Among them, 3-pyridinepropanoic acid derivatives substituted at the 6-position...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern drug discovery and medicinal chemistry, pyridine-based scaffolds are indispensable building blocks. Among them, 3-pyridinepropanoic acid derivatives substituted at the 6-position with a halogen are particularly valuable intermediates for creating complex molecular architectures. The choice between a 6-bromo and a 6-chloro analogue is a frequent decision point for process chemists and researchers. While often perceived as interchangeable, their reactivity profiles differ significantly, impacting reaction efficiency, catalyst selection, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of 6-bromo-3-pyridinepropanoic acid and 6-chloro-3-pyridinepropanoic acid, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed strategic decisions in their synthetic campaigns.

Pillar 1: The Theoretical Framework of Halogen Reactivity

The divergent reactivity of these two compounds stems from the fundamental properties of the carbon-halogen bond within the context of two major reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In ubiquitous reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the universally accepted reactivity trend for aryl halides is I > Br > Cl > F . This hierarchy is dictated by the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2]

The C-Br bond (bond dissociation energy ~336 kJ/mol) is inherently weaker and more polarizable than the C-Cl bond (~400 kJ/mol). Consequently, the 6-bromo derivative will undergo oxidative addition to the palladium center at a significantly faster rate and under much milder conditions than its chloro counterpart. While the development of sophisticated, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald and Fu ligands) has made the coupling of aryl chlorides more feasible, these reactions often necessitate higher catalyst loadings, elevated temperatures, and stronger bases to achieve comparable efficiency to aryl bromides.[1][3]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a high-energy, negatively charged Meisenheimer intermediate.[4][5] The reactivity in this context is more nuanced.

  • Activation by the Pyridine Ring: Both 6-bromo- and 6-chloro-3-pyridinepropanoic acid are highly activated towards nucleophilic attack. The halogen is at the 6-position (α- to the ring nitrogen), which, along with the 2- and 4-positions, is electron-deficient. During nucleophilic attack, the resulting negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom via resonance, a stabilization that is not possible for substitution at the 3- or 5-positions.[6][7] This makes both substrates exceptionally susceptible to SNAr reactions.

  • The Role of the Halogen: The halogen influences both steps. In the initial, often rate-determining nucleophilic attack, the more electronegative chlorine atom polarizes the C-Cl bond more effectively than bromine, making the carbon atom more electrophilic and favoring the attack. However, in the second step, the C-Br bond is weaker, making bromide a better leaving group than chloride. The overall observed reactivity is a balance of these two effects and can be highly dependent on the specific nucleophile and reaction conditions.

Pillar 2: Comparative Experimental Insights

While direct, side-by-side kinetic studies on these specific propanoic acid derivatives are not extensively published, a wealth of data from analogous 6-halopyridine systems provides a clear and reliable guide to their expected performance.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical conditions and outcomes for key cross-coupling reactions, illustrating the greater reactivity of the bromo-derivative.

Table 1: Comparison of Typical Conditions for Suzuki-Miyaura Coupling

Parameter6-Bromopyridine Derivative6-Chloropyridine DerivativeRationale & Causality
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂Chloro-substrates require more active Pd(0) sources or pre-catalysts.
Ligand PPh₃, dppfBulky Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) Bulky, electron-rich ligands are essential to facilitate the difficult oxidative addition of the C-Cl bond.[8][9]
Base K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄, KOtBuStronger bases are often needed to promote the formation of the active boronate species and facilitate the catalytic cycle.[9]
Temperature Room Temp. to 80 °C80 °C to >110 °CHigher thermal energy is required to overcome the larger activation barrier of C-Cl bond cleavage.[10]
Yield Generally Good to ExcellentModerate to Good (Highly condition-dependent)The greater reactivity of the C-Br bond leads to more efficient and reliable conversions.[11]

Table 2: Comparison of Typical Conditions for Sonogashira Coupling

Parameter6-Bromopyridine Derivative6-Chloropyridine DerivativeRationale & Causality
Co-catalyst CuI (often optional)CuI (generally required)Copper-free Sonogashira couplings are well-established for aryl bromides but remain challenging for chlorides.[12][13]
Catalyst System Pd(PPh₃)₂Cl₂/CuIPd(PPh₃)₂Cl₂/CuI with specialized ligandsThe inertness of the C-Cl bond often necessitates more robust catalyst systems.
Base Et₃N, Piperidine, DIPACs₂CO₃, K₂CO₃A wider range of amine bases is effective for the more reactive bromo-substrate.[14]
Temperature Room Temp. to 100 °C80 °C to 120 °CAs with Suzuki coupling, higher temperatures are needed to drive the reaction.[14][15]
Yield Good to ExcellentLower to GoodSide reactions, such as alkyne homocoupling (Glaser coupling), can become more competitive under the harsher conditions required for the chloro-substrate.[16]

Table 3: Comparison of Typical Conditions for Buchwald-Hartwig Amination

Parameter6-Bromopyridine Derivative6-Chloropyridine DerivativeRationale & Causality
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂The choice of palladium source is similar for both.
Ligand BINAP, XantphosBulky Biarylphosphines (e.g., BrettPhos, RuPhos) Highly active, specialized ligands are crucial for achieving good yields with less reactive aryl chlorides.[17]
Base NaOtBu, K₃PO₄LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for amine deprotonation and to facilitate the catalytic cycle.[18][19]
Temperature 80 °C to 110 °C100 °C to >120 °CThe energy input must be sufficient to promote the oxidative addition of the C-Cl bond.
Yield ExcellentGood to Excellent (with optimized ligand)Modern ligands have greatly improved the scope for aryl chlorides, but bromides remain more generally reliable.[18]

Pillar 3: Trustworthy Protocols & Visualized Workflows

To provide a practical context, we present detailed, self-validating protocols for a Suzuki-Miyaura coupling reaction. The protocols are designed to highlight the critical differences in reaction setup required for each substrate.

Experimental Protocol 1: Suzuki Coupling of 6-Bromo-3-pyridinepropanoic Acid
  • Objective: To synthesize 6-(4-methoxyphenyl)-3-pyridinepropanoic acid.

  • Materials:

    • 6-Bromo-3-pyridinepropanoic acid (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)[11]

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[10]

    • Potassium Carbonate (K₂CO₃) (2.0 eq)[10]

    • Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed[11]

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-bromo-3-pyridinepropanoic acid, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[11]

    • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Reaction: Heat the reaction mixture to 85 °C and stir for 4-6 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~4-5. Extract the product with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Suzuki Coupling of 6-Chloro-3-pyridinepropanoic Acid
  • Objective: To synthesize 6-(4-methoxyphenyl)-3-pyridinepropanoic acid.

  • Materials:

    • 6-Chloro-3-pyridinepropanoic acid (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.5 eq)[10]

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)[20]

    • Potassium Phosphate (K₃PO₄) (3.0 eq)

    • Solvent: Toluene/Water (10:1 mixture), degassed

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask equipped with a reflux condenser and magnetic stir bar, add 6-chloro-3-pyridinepropanoic acid, 4-methoxyphenylboronic acid, and potassium phosphate.

    • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

    • Reagent Addition: Under a positive pressure of Argon, add the Pd₂(dba)₃ catalyst and the SPhos ligand. Then, add the degassed toluene/water solvent mixture via syringe.

    • Reaction: Heat the reaction mixture to 110 °C and stir for 12-18 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~4-5. Extract the product with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Diagrams of Key Mechanisms and Workflows

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)-X(L₂) Pd0->PdII_complex ArX Ar-X (R-Br or R-Cl) ArX->Pd0 Oxidative Addition (Slower for X=Cl) PdII_R_complex Ar-Pd(II)-R'(L₂) PdII_complex->PdII_R_complex Transmetalation Base_Boronic R'-B(OH)₂ + Base Boronate R'-B(OR)₃⁻ Base_Boronic->Boronate Boronate->PdII_R_complex PdII_R_complex->Pd0 Product Ar-R' PdII_R_complex->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism SNAr Mechanism on a 6-Halopyridine start 6-Halo-Pyridine intermediate Meisenheimer Intermediate(Resonance Stabilized) start->intermediate + Nu⁻ (Rate-determining Step) product Substituted Pyridine intermediate->product - X⁻ nucleophile Nu⁻ halide X⁻ Experimental_Workflow General Experimental Workflow setup Reaction Setup (Reagents, Solvent) inert Establish Inert Atmosphere (N₂/Ar) setup->inert reaction Heating & Stirring (Monitor by TLC/LC-MS) inert->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify char Product Characterization (NMR, MS) purify->char

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion and Strategic Recommendations

The choice between 6-bromo- and 6-chloro-3-pyridinepropanoic acid is a classic case of balancing reactivity against cost and availability.

  • 6-Bromo-3-pyridinepropanoic acid is the substrate of choice for reliability and mild reaction conditions in palladium-catalyzed cross-coupling. Its enhanced reactivity translates to faster reactions, lower temperatures, and a broader tolerance for less specialized catalyst systems. This makes it ideal for rapid library synthesis, complex molecule construction where functional group tolerance is paramount, and situations where difficult couplings are anticipated.

  • 6-Chloro-3-pyridinepropanoic acid represents a more economical and scalable starting material. For large-scale synthesis, the cost savings can be substantial. However, its use necessitates a greater investment in process optimization, often requiring screening of advanced, and sometimes proprietary, palladium catalysts and ligands to achieve high yields. It is best employed when a specific coupling protocol has been robustly developed and optimized.

In SNAr reactions, both substrates are highly activated. The choice may be less critical and could be guided by factors such as the specific nucleophile, leaving group ability under the chosen conditions, and cost.

Ultimately, a thorough understanding of the mechanistic underpinnings of C-Br versus C-Cl bond reactivity empowers the modern chemist to select the optimal building block, anticipating challenges and strategically designing reaction conditions for maximum efficiency and success.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Han, Y., & Hu, L. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(1), 67-71. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Egan, J. R., et al. (2021). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. ACS Catalysis, 11(15), 9535-9542. [Link]

  • So, C. M., & Fu, G. C. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(20), 3675-3678. [Link]

  • Everson, D. A., Jones, B. A., & Weix, D. J. (2012). Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(14), 6146-6159. [Link]

  • Bissember, A. C., et al. (2019). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society, 141(28), 11034-11039. [Link]

  • Finke, A. D., et al. (2009). Zinc Chloride-Promoted Aryl Bromide-Alkyne Cross-Coupling Reactions at Room Temperature. The Journal of Organic Chemistry, 74(22), 8897-8900. [Link]

  • Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(14), 6146-6159. [Link]

  • Gurung, S. R., et al. (2015). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine?. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Grabowska, J., et al. (2006). Reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids: contrasting effects of bromide and chloride. Photochemical & Photobiological Sciences, 5(7), 674-679. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Janus-Catalysis. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Chemistry LibreTexts. (2026). Nucleophilic Aromatic Substitution. [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

Sources

Comparative

spectroscopic characterization of 3-(6-Bromopyridin-2-yl)propanoic acid

Spectroscopic Characterization & Regioisomer Differentiation of 3-(6-Bromopyridin-2-yl)propanoic Acid Executive Summary & Analytical Context In modern drug discovery and peptidomimetic design, halogenated pyridine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization & Regioisomer Differentiation of 3-(6-Bromopyridin-2-yl)propanoic Acid

Executive Summary & Analytical Context

In modern drug discovery and peptidomimetic design, halogenated pyridine derivatives serve as critical building blocks for cross-coupling reactions and structural rigidification. 3-(6-Bromopyridin-2-yl)propanoic acid is a highly sought-after intermediate; however, its structural validation is frequently complicated by the presence of regioisomeric impurities, most notably 3-(5-Bromopyridin-2-yl)propanoic acid[1], or incomplete halogenation resulting in the unsubstituted 3-(pyridin-2-yl)propanoic acid[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic performance of these three analogs. By understanding the causality behind their spectral signatures, researchers can deploy self-validating analytical workflows to guarantee the regiochemical integrity of their synthetic libraries.

Comparative Structural & Physicochemical Baselines

Before initiating spectroscopic analysis, it is critical to map the fundamental physicochemical differences between the target compound and its primary alternatives. The position of the bromine atom fundamentally alters the electronic distribution of the pyridine ring, which dictates the downstream analytical behavior.

Table 1: Physicochemical and Mass Spectrometry Signatures

CompoundSubstitutionMW ( g/mol )Exact MassKey MS Signature (ESI+)
3-(6-Bromopyridin-2-yl)propanoic acid 6-Bromo230.06228.97 Dam/z 230.0 / 232.0 (1:1)
3-(5-Bromopyridin-2-yl)propanoic acid 5-Bromo230.06228.97 Dam/z 230.0 / 232.0 (1:1)
3-(Pyridin-2-yl)propanoic acid None151.16151.06 Dam/z 152.1

Causality-Driven Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Regiomapping

The definitive method for distinguishing the 6-bromo isomer from the 5-bromo isomer is ¹H NMR spectroscopy.

  • Causality of Solvent Selection: The target compound contains both a basic pyridine nitrogen and an acidic propanoic acid tail, giving it a strong propensity for zwitterionic behavior and intermolecular hydrogen bonding. Consequently, it exhibits poor solubility in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandated as it disrupts these hydrogen bonds, ensuring sharp, highly resolved peaks[3].

  • Causality of Chemical Shifts: In the 6-bromo isomer , the substitution at the 6-position eliminates the highly deshielded H-6 proton (which typically resonates at ~8.5 ppm due to the adjacent electronegative nitrogen). Instead, the spectrum is characterized by three aromatic protons (H-3, H-4, H-5). Conversely, the 5-bromo isomer retains the H-6 proton, which appears as a distinct downfield doublet (~8.6 ppm)[3].

Table 2: ¹H NMR Diagnostic Shifts (400 MHz, DMSO-d₆)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
6-Bromo Isomer ~7.35 (d)~7.65 (t)~7.45 (d)Substituted
5-Bromo Isomer ~7.30 (d)~7.95 (dd)Substituted~8.60 (d)
Unsubstituted ~7.25 (d)~7.70 (td)~7.20 (dd)~8.50 (d)
Mass Spectrometry (LC-ESI-MS) Isotopic Profiling
  • Causality of Ionization Conditions: For basic pyridine derivatives, positive electrospray ionization (ESI+) is optimal. Utilizing an 80% acetonitrile (MeCN) organic modifier stream supplemented with 0.1% formic acid provides the necessary protons to ionize the pyridine nitrogen, driving the formation of the [M+H]⁺ adduct[4].

  • Isotopic Fingerprinting: Bromine possesses two stable terrestrial isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Both the 6-bromo and 5-bromo isomers will exhibit a distinct "twin peak" doublet at m/z 230.0 and 232.0. The absence of this doublet (yielding a single peak at m/z 152.1) immediately flags the sample as the unsubstituted analog[4].

Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Causality of Technique: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive artifact around 3400 cm⁻¹, which obscures the critical O-H stretch of the propanoic acid moiety. ATR allows for direct, solid-state analysis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as closed, self-validating systems.

Protocol 1: High-Resolution ¹H/¹³C NMR Acquisition

  • Preparation: Dissolve 15 mg of 3-(6-Bromopyridin-2-yl)propanoic acid in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire data at 400 MHz (for ¹H) and 100 MHz (for ¹³C) at 298 K.

  • Self-Validation Check: The residual DMSO pentet at 2.50 ppm acts as an internal chemical shift reference[3]. The integration of the propanoic acid aliphatic protons (two triplets at ~2.7 ppm and ~3.0 ppm, totaling 4H) serves as an internal quantitative standard. If the aromatic region integrates to anything other than 3H, regiochemical impurity or degradation is present.

Protocol 2: LC-ESI-MS Isotopic Profiling

  • Preparation: Dilute the sample to 1 µg/mL in 50:50 MeCN:H₂O.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of 5% to 95% MeCN (with 0.1% formic acid) over 3 minutes.

  • Self-Validation Check: A pre-run injection of the mobile phase (blank) must be executed to establish a baseline. This ensures the m/z 230.0/232.0 doublet is strictly sample-derived and not a background halogenated contaminant from previous runs.

Protocol 3: ATR-FTIR Analysis

  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and allowed to dry.

  • Self-Validation Check: Collect a background scan of the empty crystal immediately prior to sample analysis. This subtracts ambient CO₂ and water vapor, ensuring the broad 3300–2500 cm⁻¹ band is genuinely the carboxylic O-H stretch.

  • Acquisition: Compress 2 mg of the solid sample onto the crystal. Look for the C=O stretch at ~1710 cm⁻¹ and the C-Br stretch at ~1050 cm⁻¹.

Analytical Workflow Visualization

G N1 Sample Prep: 3-(6-Bromopyridin-2-yl)propanoic acid N2 1H & 13C NMR (DMSO-d6, 400 MHz) N1->N2 Dissolve N3 LC-ESI-MS (Positive Ion Mode) N1->N3 Dilute N4 ATR-FTIR (Solid State) N1->N4 Direct Plate N5 Regiochemistry (Splitting Patterns) N2->N5 Analyze Shifts N6 Isotopic Mass (79Br/81Br 1:1 Ratio) N3->N6 Extract m/z N7 Functional Groups (C=O, C-Br, O-H) N4->N7 Peak Picking N8 Structural Validation & Isomer Differentiation N5->N8 Confirms 6-Bromo N6->N8 Confirms Monobromination N7->N8 Confirms Acid Moiety

Figure 1: Multimodal spectroscopic workflow for structural validation of bromopyridines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 564292, 3-(Pyridin-2-yl)propanoic acid." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68672944, 3-(5-Bromopyridin-2-yl)propanoic acid." PubChem,[Link]

  • Chan et al. "Preparation of 3-(5-Bromopyridin-2-yl)propanoic acid derivatives.

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Safety & Regulatory Compliance

Safety

3-(6-Bromopyridin-2-yl)propanoic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing not just their synthetic pathways, but their end-to-end operational safety. Proper chemical stewardship is non-neg...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing not just their synthetic pathways, but their end-to-end operational safety. Proper chemical stewardship is non-negotiable. 3-(6-Bromopyridin-2-yl)propanoic acid is a highly valuable intermediate in pharmaceutical synthesis, but its structural components—a basic pyridine ring, an acidic propanoic acid chain, and a halogen (bromine)—necessitate strict adherence to environmental and safety regulations during disposal.

Improper handling of this compound can lead to severe environmental contamination, cross-contamination of laboratory spaces, and regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[1]. This guide provides a self-validating, field-proven system for the safe containment, segregation, and final destruction of this chemical.

Section 1: Chemical Profiling & Hazard Assessment

To implement a compliant disposal strategy, we must first quantify the chemical and regulatory profile of the waste stream. The presence of the bromine atom fundamentally dictates the entire disposal lifecycle of this compound.

Property / ParameterValue / Classification
Chemical Name 3-(6-Bromopyridin-2-yl)propanoic acid
CAS Number 165105-40-8[2]
Molecular Formula C8H8BrNO2
RCRA Waste Classification Halogenated Organic Waste[1][3]
Primary GHS Hazards Skin irritation, serious eye damage, respiratory irritation[3]
Required PPE Nitrile gloves, chemical safety goggles, lab coat, fume hood[3]
Approved Disposal Method High-Temperature Incineration (with alkaline scrubber)[3][4]

Section 2: Waste Segregation & Containment Workflow

The most critical operational failure in laboratory waste management is the improper mixing of halogenated and non-halogenated waste streams. Below is the self-validating protocol for routine disposal.

Step-by-Step Segregation Methodology:

  • Hazard Identification & Strict Segregation : Classify the waste strictly as a "Halogenated Organic."

    • Causality: The bromine atom dictates this classification. Mixing this compound with non-halogenated waste contaminates the entire batch. This exponentially increases disposal costs and environmental risk, as the entire mixed volume must now undergo specialized, high-cost halogen incineration[4][5].

  • Primary Containment Selection : Transfer the waste into high-density polyethylene (HDPE) carboys or heavy-walled glass bottles. Seal exclusively with PTFE-lined (Teflon) caps.

    • Causality: HDPE and glass resist degradation from the compound's amphoteric nature (containing both basic pyridine and acidic carboxylic groups). PTFE prevents vapor leakage and resists chemical attack from organic vapors.

  • Regulatory Labeling : Immediately upon adding the first drop of waste, affix a compliant RCRA "Hazardous Waste" label to the container[6].

    • Causality: Under EPA Subpart K and RCRA guidelines, the accumulation start date and specific chemical contents must be visible to ensure the waste does not exceed the maximum storage time (typically 90 to 180 days, depending on your facility's generator status)[6][7].

  • Satellite Accumulation : Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring secondary containment is used to catch potential leaks[1][8].

Section 3: Final Destruction (Incineration Mechanism)

Under no circumstances should 3-(6-Bromopyridin-2-yl)propanoic acid be disposed of down the drain or mixed with general trash[3][9]. The legally mandated route for its destruction is high-temperature incineration at a licensed RCRA facility[3][10].

The Mechanistic Need for Scrubbers: When halogenated organics are incinerated, the combustion process cleaves the carbon-halogen bonds. For this specific compound, this releases highly corrosive hydrobromic acid (HBr) gas. Furthermore, incomplete combustion of halogenated rings can synthesize unintentionally released Persistent Organic Pollutants (POPs), such as brominated dioxins and furans, which are highly toxic and bioaccumulative[4][11].

To prevent this, specialized incinerators operate at extreme temperatures (>1000°C) to ensure complete molecular destruction. The exhaust gases are then passed through an alkaline scrubber system, which neutralizes the acidic HBr gas before the exhaust is safely released into the environment[4].

WasteFlow Start Waste Generation: 3-(6-Bromopyridin-2-yl)propanoic acid Segregation Segregation: Halogenated Organic Waste Stream Start->Segregation Identify Halogen Containment Containment: HDPE / Glass with PTFE Cap Segregation->Containment Prevent Mixing Storage Satellite Accumulation Area (SAA) Max 180 Days Containment->Storage Label Properly Transport Licensed RCRA Transporter Storage->Transport Manifested Pickup Incineration High-Temperature Incineration (>1000°C) Transport->Incineration Final Destruction Scrubber Alkaline Scrubber (Neutralizes HBr Gas) Incineration->Scrubber Exhaust Gas Safe Safe Environmental Discharge Scrubber->Safe Cleaned Emission

Caption: Logical workflow for the segregation and RCRA-compliant incineration of halogenated organic waste.

Section 4: Emergency Spill Response and Decontamination

Accidental releases require immediate, calculated action to prevent respiratory exposure and surface contamination.

Step-by-Step Spill Protocol:

  • State Assessment : Immediately evaluate whether the spilled 3-(6-Bromopyridin-2-yl)propanoic acid is in its solid form (powder/crystals) or dissolved in an organic solvent.

  • Solid Containment : If solid, use a static-free brush and dustpan to gently sweep up the material.

    • Causality: Vigorous sweeping generates airborne brominated dust, which drastically increases the risk of respiratory irritation and mucosal damage[3].

  • Liquid Containment : If dissolved, surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or clean sand.

    • Causality: Inert absorbents prevent the spread of the solvent without causing exothermic reactions that could ignite flammable solvent carriers.

  • Waste Collection : Transfer all absorbed material or swept solids into a designated, wide-mouth HDPE hazardous waste container[3].

  • Surface Decontamination : Wash the spill area with a chemically compatible solvent, then absorb the rinsate and dispose of it in the same halogenated waste container.

    • Causality: Residual halogenated compounds left on benchtops can cause cross-contamination in future experiments and pose a latent contact hazard.

SpillResponse Spill Spill Detected: 3-(6-Bromopyridin-2-yl)propanoic acid Assess Assess State: Solid or Solution? Spill->Assess Solid Solid Spill: Sweep gently, avoid dust Assess->Solid Powder/Crystals Liquid Liquid Spill: Apply inert absorbent Assess->Liquid Dissolved Collect Collect in HDPE Container Solid->Collect Liquid->Collect Decon Decontaminate Surface (Compatible Solvent) Collect->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Caption: Step-by-step logical flowchart for assessing and decontaminating chemical spills.

References

  • Title : Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source : US EPA URL : 6

  • Title : 165105-40-8 | 3-(6-Bromopyridin-2-yl)propanoic acid | ChemScene Source : ChemScene URL : 2

  • Title : Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories Source : EMS LLC URL : 9

  • Title : Laboratory Waste Management: The New Regulations Source : Medical Laboratory Observer URL : 8

  • Title : Hazardous Waste Guide | UTIA Safety Office Source : University of Tennessee URL : 5

  • Title : Chemical Safety | Science Resource Support Services - Bates College Source : Bates College URL : 1

  • Title : Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals Source : Benchchem URL : 3

  • Title : Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source : US EPA URL : 10

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